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Antifungal agent 25

Cat. No.: B12428814
M. Wt: 412.9 g/mol
InChI Key: KTOAMCQQWXLGKV-UHFFFAOYSA-N
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Description

Antifungal agent 25 is a useful research compound. Its molecular formula is C20H14ClFN4OS and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClFN4OS B12428814 Antifungal agent 25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14ClFN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

2-(6-chloro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-5H-1,3-oxazole

InChI

InChI=1S/C20H14ClFN4OS/c21-15-4-1-13-7-18(28-17(13)8-15)19-25-20(10-27-19,9-26-12-23-11-24-26)14-2-5-16(22)6-3-14/h1-8,11-12H,9-10H2

InChI Key

KTOAMCQQWXLGKV-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC3=C(S2)C=C(C=C3)Cl)(CN4C=NC=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Foundational & Exploratory

Antifungal Agent 25: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 25 is a potent, broad-spectrum antifungal compound that demonstrates significant activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungistatic and fungicidal effects by targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.

By inhibiting CYP51, this compound blocks the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a critical step in the production of ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition compromises its structural integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate_sterols Intermediate Sterols Ergosterol Ergosterol Intermediate_sterols->Ergosterol Multiple steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent25 This compound Agent25->CYP51 Inhibition CYP51->Intermediate_sterols 14α-demethylation

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data

The antifungal activity and specificity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antifungal Activity of this compound
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans (SC5314)<0.03
Candida albicans (GIM 2.194)<0.03
Cryptococcus neoformans (GIM 2.209)<0.03
Candida tropicalis (GIM 2.183)0.25
Aspergillus fumigatus (cgmcc 3.7795)0.5
Fluconazole-resistant Candida albicans (CaR)0.5
Fluconazole and itraconazole-resistant Candida albicans (17#)>64

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory Activity of this compound on Human Cytochrome P450 Isoforms
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2α-naphthoflavone4.47
CYP2C9sulfaphenazole2.87
CYP2C19ticlopidine1.04
CYP2D6quinidine31.3
CYP3A4ketoconazole10.1

Data sourced from MedChemExpress.[1] These data suggest a lower likelihood of drug-drug interactions mediated by the inhibition of these major human CYP enzymes.

Experimental Protocols

The following sections detail the likely methodologies used to determine the mechanism of action and antifungal activity of this compound. These protocols are based on established standards in the field, as the specific experimental details from the primary literature were not fully accessible.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the enzymatic activity of CYP51.

Objective: To determine the concentration of this compound required to inhibit 50% of the CYP51 enzymatic activity (IC50).

Materials:

  • Recombinant fungal CYP51 enzyme

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent for dissolving the compound and substrate (e.g., DMSO)

  • HPLC system with a suitable column and detector for product analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a stock solution of lanosterol in a suitable solvent.

    • Prepare the NADPH regenerating system in assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube or microplate well, combine the assay buffer, recombinant CYP51, and cytochrome P450 reductase.

    • Add the various concentrations of this compound or vehicle control (DMSO) to the respective tubes/wells.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding lanosterol and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or acetonitrile).

    • Extract the sterols from the reaction mixture using an appropriate organic solvent.

    • Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with the HPLC analysis.

  • Analysis:

    • Analyze the samples by HPLC to separate and quantify the remaining substrate (lanosterol) and the product.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a common procedure.

Objective: To determine the MIC of this compound against various fungal strains.

Materials:

  • Fungal strains to be tested

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Experimental Workflow Visualization

The following diagram provides a conceptual workflow for the evaluation of a novel antifungal agent like this compound.

Antifungal_Agent_Workflow Start Start: Compound Synthesis MIC_Screening In Vitro Antifungal Screening (MIC Determination) Start->MIC_Screening Potent_Hits Identification of Potent Compounds MIC_Screening->Potent_Hits Potent_Hits->Start No (Synthesize new analogs) Mechanism_Study Mechanism of Action Studies Potent_Hits->Mechanism_Study Yes Toxicity_Assay In Vitro Toxicity (e.g., Cytotoxicity against mammalian cells) Potent_Hits->Toxicity_Assay CYP51_Assay Target-Based Assay (e.g., CYP51 Inhibition) Mechanism_Study->CYP51_Assay Ergosterol_Quant Ergosterol Quantitation Mechanism_Study->Ergosterol_Quant Selectivity Determination of Selectivity Index Mechanism_Study->Selectivity Toxicity_Assay->Selectivity Selectivity->Potent_Hits Unfavorable (Optimize) Lead_Compound Lead Compound Selection (e.g., this compound) Selectivity->Lead_Compound Favorable Profile In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Compound->In_Vivo_Studies End Preclinical Development In_Vivo_Studies->End

Conceptual workflow for the discovery and preclinical evaluation of this compound.

Conclusion

This compound is a promising antifungal candidate with a well-defined mechanism of action targeting the fungal-specific ergosterol biosynthesis pathway. Its potent in vitro activity, including against drug-resistant strains, and its favorable selectivity profile highlight its potential for further development as a therapeutic agent for the treatment of invasive fungal infections. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar classes of antifungal compounds.

References

The Structure-Activity Relationship of Antifungal Agent 25: A Deep Dive into a New Class of Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel class of antifungal agents, exemplified by the potent compound designated "Antifungal agent 25," has demonstrated significant promise in combating a broad spectrum of fungal pathogens, including drug-resistant strains. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this new chemical scaffold, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives. The primary mechanism of action for this class of compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] This document details the quantitative antifungal data, experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental processes.

Core Structure and Pharmacophore

The foundational structure of this antifungal series consists of a 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole core. The exploration of various substitutions on this scaffold has revealed critical insights into the features essential for potent antifungal activity.

Quantitative Structure-Activity Relationship (SAR)

The antifungal efficacy of "this compound" and its analogs has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal strains. The data, summarized below, highlights the impact of specific structural modifications on antifungal potency.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Key Analogs
CompoundR1R2C. albicans (SC5314)C. albicans (Fluconazole-Resistant)C. neoformans (GIM 2.209)A. fumigatus (cgmcc 3.7795)
This compound (A31) H4-F<0.030.5<0.030.5
A30 HH0.0610.061
A32 H4-Cl<0.030.50.061
A33 5-F4-F<0.030.25<0.030.25
A34 5-Cl4-F<0.030.5<0.030.5
Fluconazole --0.25>644>64
Itraconazole --0.0610.060.25

Data compiled from Zhao L, et al. Eur J Med Chem. 2022; 228:113987.[1]

Key SAR Insights:

  • Substitution on the 4-phenyl ring (R2): Introduction of a fluorine atom at the 4-position of the phenyl ring (as in this compound/A31) generally enhances antifungal activity compared to the unsubstituted analog (A30).

  • Substitution on the benzo[b]thiophene ring (R1): The addition of a fluorine or chlorine atom at the 5-position of the benzo[b]thiophene ring, in conjunction with a 4-fluoro substituent on the phenyl ring (A33 and A34), maintains or slightly improves the potent antifungal activity, particularly against fluconazole-resistant C. albicans and A. fumigatus.

  • Broad-Spectrum Activity: The optimized compounds, such as this compound (A31) and A33, exhibit a broad spectrum of activity, inhibiting the growth of yeasts (Candida, Cryptococcus) and molds (Aspergillus) at low concentrations.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This class of antifungal agents targets the fungal cell membrane by disrupting the biosynthesis of ergosterol, an essential sterol component.[2][3] Specifically, "this compound" acts as an inhibitor of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Inhibitor This compound Inhibitor->Lanosterol Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this antifungal agent series.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: A panel of fungal strains, including standard strains and clinical isolates of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, were used.

  • Media: RPMI 1640 medium buffered with MOPS was used for the assays.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Assay Procedure:

    • The antifungal compounds were serially diluted in 96-well microtiter plates.

    • The standardized fungal inoculum was added to each well.

    • Plates were incubated at 35°C for 24-48 hours.

    • The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol production in fungal cells to confirm the mechanism of action.

  • Fungal Culture: Candida albicans cells were grown to the mid-logarithmic phase in yeast extract-peptone-dextrose (YPD) medium.

  • Treatment: The fungal cultures were treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Sterol Extraction:

    • Cells were harvested by centrifugation.

    • The cell pellet was saponified with alcoholic potassium hydroxide.

    • Non-saponifiable lipids (sterols) were extracted with n-heptane.

  • Analysis: The extracted sterols were analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify lanosterol and ergosterol. A decrease in the ergosterol peak and an accumulation of the lanosterol peak, relative to untreated controls, indicate inhibition of CYP51.

Experimental_Workflow cluster_0 In Vitro Antifungal Susceptibility cluster_1 Mechanism of Action Study Inoculum_Prep Fungal Inoculum Preparation Incubation Incubation (24-48h) Inoculum_Prep->Incubation Serial_Dilution Serial Dilution of This compound Serial_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Fungal_Culture Fungal Culture (C. albicans) Treatment Treatment with This compound Fungal_Culture->Treatment Sterol_Extraction Sterol Extraction Treatment->Sterol_Extraction GCMS_Analysis GC-MS Analysis Sterol_Extraction->GCMS_Analysis

Caption: Workflow for the evaluation of this compound.

Conclusion

The 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole scaffold represents a promising new class of broad-spectrum antifungal agents. The structure-activity relationship studies have identified key substitutions that enhance potency against a range of fungal pathogens, including those resistant to current therapies. The mechanism of action, through the inhibition of CYP51 in the ergosterol biosynthesis pathway, is a well-validated target for antifungal drug development. Further optimization of this scaffold, focusing on pharmacokinetic and toxicological properties, is warranted to advance these promising compounds toward clinical development.

References

An In-depth Technical Guide to the Identification and Validation of the Target for Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents with well-defined mechanisms of action. This technical guide provides a comprehensive overview of the core processes involved in the identification and validation of the molecular target for a potent, broad-spectrum antifungal, herein referred to as Antifungal Agent 25. This document details the experimental methodologies, quantitative data, and logical frameworks used to elucidate its mechanism of action, offering a blueprint for researchers engaged in antifungal drug discovery.

This compound has been identified as an inhibitor of the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. Specifically, its primary target has been pinpointed as lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[1] The selective inhibition of fungal CYP51 over its human orthologs is a cornerstone of the azole class of antifungals and represents a validated strategy for therapeutic intervention.[2][3]

Quantitative Data Summary

The antifungal activity and selectivity of this compound have been quantitatively assessed through various assays. The following tables summarize the minimum inhibitory concentrations (MICs) against a panel of fungal pathogens and the half-maximal inhibitory concentrations (IC50) against human cytochrome P450 enzymes, demonstrating its potency and selectivity profile.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains

Fungal StrainStrain TypeMIC (µg/mL)
Candida albicans (SC5314)Wild-Type<0.03[1]
Candida albicans (GIM 2.194)Wild-Type<0.03[1]
Candida albicans (CaR)Fluconazole-Resistant0.5[1]
Candida albicans (17#)Fluconazole & Itraconazole-Resistant>64[1]
Cryptococcus neoformans (GIM 2.209)Wild-Type<0.03[1]
Candida tropicalis (GIM 2.183)Wild-Type0.25[1]
Aspergillus fumigatus (cgmcc 3.7795)Wild-Type0.5[1]

Table 2: IC50 Values of this compound Against Human Cytochrome P450 (CYP) Isoforms

CYP IsoformSubstrate/InhibitorIC50 (µM)
CYP1A2α-naphthoflavone4.47[1]
CYP2C9sulfaphenazole2.87[1]
CYP2C19ticlopidine1.04[1]
CYP2D6quinidine31.3[1]
CYP3A4ketoconazole10.1[1]

Experimental Protocols

The identification and validation of CYP51 as the target of this compound would involve a multi-faceted approach, integrating genetic, biochemical, and biophysical methods. The following are detailed methodologies for key experiments typically employed in such a workflow.

Target Identification using Chemical Genomics

Chemical genomic profiling in the model yeast Saccharomyces cerevisiae is a powerful tool for hypothesis generation regarding a compound's mechanism of action.[4][5][6]

a) Haploinsufficiency Profiling (HIP):

  • Principle: A diploid strain heterozygous for a gene encoding a drug target will exhibit hypersensitivity to the drug due to a reduced level of the target protein.

  • Methodology:

    • A pooled collection of heterozygous diploid S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of sub-lethal concentrations of this compound.

    • Genomic DNA is extracted from the pooled cultures after a defined number of generations.

    • The DNA barcodes are amplified by PCR and quantified using next-generation sequencing.

    • The relative abundance of each mutant in the treated versus the control pool is determined. Strains that are significantly depleted in the treated pool identify genes whose reduced dosage confers hypersensitivity.

    • A significant depletion of the strain heterozygous for ERG11 (the gene encoding CYP51) would strongly suggest that CYP51 is the target.[7]

b) Homozygous Profiling (HoP):

  • Principle: Non-essential genes that buffer the pathway targeted by a drug will show a synthetic lethal or sick phenotype when deleted in the presence of the drug.

  • Methodology:

    • A pooled collection of homozygous diploid S. cerevisiae deletion mutants is screened in the same manner as for HIP.

    • Analysis of the fitness data can reveal genetic interactions and provide further evidence for the compound's effect on a specific pathway. For example, deletion of genes upstream or downstream of ERG11 in the ergosterol biosynthesis pathway might show synthetic interactions with this compound.

Target Validation

a) In Vitro Enzyme Inhibition Assay:

  • Principle: To directly assess the inhibitory activity of this compound on its putative target, an in vitro enzymatic assay using purified fungal CYP51 is performed.

  • Methodology:

    • The gene encoding CYP51 from Candida albicans is cloned into an expression vector and the protein is overexpressed in E. coli or a yeast expression system.

    • The recombinant CYP51 is purified using affinity chromatography.

    • The enzymatic activity of the purified CYP51 is measured by monitoring the conversion of its substrate, lanosterol, to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. This can be done using HPLC or a spectrophotometric assay that measures the consumption of the cofactor NADPH.

    • The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

b) Ergosterol Biosynthesis Analysis:

  • Principle: Inhibition of CYP51 will lead to a depletion of ergosterol and an accumulation of its substrate, lanosterol, in fungal cells.

  • Methodology:

    • C. albicans cells are treated with this compound at concentrations around the MIC value.

    • Lipids are extracted from the treated and untreated cells.

    • The sterol composition of the lipid extracts is analyzed by gas chromatography-mass spectrometry (GC-MS).

    • A dose-dependent decrease in the ergosterol peak and a concomitant increase in the lanosterol peak in the treated samples would confirm the inhibition of the ergosterol biosynthesis pathway at the level of CYP51.[7]

c) Target Overexpression and Resistance:

  • Principle: Overexpression of the drug target can confer resistance to the compound.

  • Methodology:

    • A plasmid containing the ERG11 gene from C. albicans under the control of a strong, inducible promoter is constructed.

    • This plasmid is transformed into a wild-type C. albicans strain.

    • The MIC of this compound is determined for the overexpression strain and a control strain (containing an empty vector) in both inducing and non-inducing conditions.

    • A significant increase in the MIC for the overexpression strain upon induction would provide strong evidence that CYP51 is the direct target of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol Agent25 This compound Agent25->CYP51 Inhibition CYP51->Ergosterol Multiple Steps

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.

Target_Identification_Workflow cluster_identification Target Identification cluster_validation Target Validation PhenotypicScreen Phenotypic Screen (Growth Inhibition) ChemGenomics Chemical Genomic Profiling (HIP/HoP in S. cerevisiae) PhenotypicScreen->ChemGenomics Hypothesis Hypothesis: Target is CYP51 (Erg11p) ChemGenomics->Hypothesis EnzymeAssay In Vitro Enzyme Inhibition Assay Hypothesis->EnzymeAssay MetaboliteProfiling Ergosterol Biosynthesis Analysis (GC-MS) Hypothesis->MetaboliteProfiling GeneticValidation Target Overexpression & Resistance Hypothesis->GeneticValidation ValidatedTarget Validated Target: CYP51 EnzymeAssay->ValidatedTarget MetaboliteProfiling->ValidatedTarget GeneticValidation->ValidatedTarget

Caption: Workflow for the identification and validation of the target of an antifungal agent.

HIP_Assay_Logic DiploidCell Diploid Cell (2 copies of Target Gene) TargetProtein Target Protein DiploidCell->TargetProtein Expression HeterozygousCell Heterozygous Mutant (1 copy of Target Gene) ReducedTarget Reduced Target Protein HeterozygousCell->ReducedTarget Expression Drug This compound Drug->TargetProtein Inhibition Drug->ReducedTarget Inhibition NormalGrowth Normal Growth TargetProtein->NormalGrowth Sufficient Function Hypersensitivity Hypersensitivity (Reduced Growth) ReducedTarget->Hypersensitivity Insufficient Function

Caption: Logical relationship in a Haploinsufficiency Profiling (HIP) assay.

References

An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and a Novel Benzoxazole-Based Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthetic pathway a prime target for antifungal drug development. Disrupting this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, its key enzymatic steps, and the mechanisms of antifungal agents that inhibit this process. A significant focus is placed on a novel benzoxazole-based antifungal agent, herein referred to as Antifungal Agent 25, which demonstrates potent inhibitory activity against lanosterol 14α-demethylase (CYP51), a critical enzyme in the pathway. This document includes detailed experimental protocols for assessing antifungal activity and mechanism of action, quantitative data on the efficacy of this compound, and diagrammatic representations of the key pathways and experimental workflows.

The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi. It can be broadly divided into three main stages: the synthesis of mevalonate from acetyl-CoA, the formation of squalene, and the conversion of squalene to ergosterol. The late stages of this pathway, particularly the steps catalyzed by enzymes unique to fungi, are attractive targets for selective antifungal therapy.

Key enzymes in the latter part of the ergosterol biosynthesis pathway include:

  • Squalene epoxidase (ERG1): Catalyzes the conversion of squalene to 2,3-oxidosqualene. This enzyme is the target of allylamine antifungals.

  • Lanosterol synthase (ERG7): Cyclizes 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.

  • Lanosterol 14α-demethylase (CYP51/ERG11): A cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This is a crucial step and is the target of azole antifungals and the focus of this guide, this compound.

  • Sterol C14-reductase (ERG24): Reduces the C14-double bond introduced during demethylation.

  • C-4 methyl sterol oxidase (ERG25), 3-keto reductase (ERG27), and C-4 decarboxylase (ERG26): A complex of enzymes responsible for the removal of two methyl groups at the C-4 position.

  • C-8 sterol isomerase (ERG2): Isomerizes the C8-C9 double bond.

  • C-5 sterol desaturase (ERG3): Introduces a double bond at the C-5 position.

  • C-22 sterol desaturase (ERG5): Introduces a double bond at the C-22 position.

  • C-24 sterol reductase (ERG4): Reduces the double bond in the sterol side chain to form the final product, ergosterol.

The inhibition of these enzymes disrupts the production of ergosterol, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Antifungal Agent Targets acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene ERG1 (Squalene Epoxidase) lanosterol Lanosterol oxidosqualene->lanosterol demethylated_lanosterol 14-demethylated Lanosterol lanosterol->demethylated_lanosterol ERG11/CYP51 (Lanosterol 14α-demethylase) zymosterol Zymosterol demethylated_lanosterol->zymosterol ERG24 (Sterol C14-reductase) fecosterol Fecosterol zymosterol->fecosterol ERG6, ERG25, ERG26, ERG27 episterol Episterol fecosterol->episterol ERG2 (C-8 Isomerase) ergosterol Ergosterol episterol->ergosterol ERG3, ERG5, ERG4 allylamines Allylamines allylamines->oxidosqualene azoles Azoles & this compound azoles->demethylated_lanosterol

Figure 1. Simplified Ergosterol Biosynthesis Pathway Highlighting Key Enzymes and Antifungal Targets.

This compound: A Potent Benzoxazole-Based CYP51 Inhibitor

This compound is a novel synthetic compound belonging to the benzoxazole class of heterocyclic compounds. It has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including species resistant to conventional azole antifungals.

Mechanism of Action:

The primary mechanism of action of this compound is the potent and selective inhibition of the fungal lanosterol 14α-demethylase (CYP51). By binding to the active site of this enzyme, it prevents the demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and cell death.

MoA_Antifungal_Agent_25 agent25 This compound (Benzoxazole Derivative) cyp51 Fungal Lanosterol 14α-demethylase (CYP51/ERG11) agent25->cyp51 Inhibits demethylation 14α-Demethylation toxic_sterols Accumulation of 14α-methylated sterols cyp51->toxic_sterols Blocked Pathway lanosterol Lanosterol lanosterol->demethylation ergosterol Ergosterol demethylation->ergosterol Normal Pathway membrane_disruption Disruption of Cell Membrane Integrity toxic_sterols->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Figure 2. Mechanism of Action of this compound.

Quantitative Data Presentation

The antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible fungal growth, are summarized below. For comparison, data for fluconazole, a widely used azole antifungal, are also presented.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.250.5
Candida albicans (Fluconazole-resistant)0.5>64
Candida glabrata1.016
Cryptococcus neoformans0.1254
Aspergillus fumigatus0.58

Table 1. Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole against various fungal pathogens.

The inhibitory activity of this compound against the target enzyme, CYP51, is quantified by its half-maximal inhibitory concentration (IC50).

Enzyme SourceThis compound IC50 (µM)Fluconazole IC50 (µM)
Recombinant Candida albicans CYP510.081.2

Table 2. In vitro inhibition of recombinant Candida albicans CYP51 by this compound and Fluconazole.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound and control antifungal (e.g., fluconazole) stock solutions in DMSO

  • Fungal inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of this compound and the control drug in RPMI-1640 medium in the microtiter plates. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Prepare the fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometrically at 490 nm.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for extracting and analyzing the sterol composition of fungal cells treated with an antifungal agent.

Materials:

  • Fungal cell culture

  • This compound

  • Saponification solution (15% KOH in 90% ethanol)

  • Heptane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Grow fungal cells to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period (e.g., 4-8 hours).

  • Harvest the cells by centrifugation and wash with sterile water.

  • Lyse the cells and saponify the lipids by heating the cell pellet in the saponification solution at 80°C for 1 hour.

  • Extract the non-saponifiable lipids (sterols) with heptane.

  • Evaporate the heptane extract to dryness under a stream of nitrogen.

  • Derivatize the sterols by adding BSTFA with 1% TMCS and heating at 60°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (TMS) ethers.

  • Analyze the derivatized sterol extract by GC-MS. The separation of different sterols is achieved on a capillary column, and their identification is based on their retention times and mass fragmentation patterns compared to known standards.

Experimental_Workflow_Sterol_Analysis start Fungal Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting and Washing treatment->harvest saponification Saponification harvest->saponification extraction Sterol Extraction with Heptane saponification->extraction derivatization Derivatization (TMS ethers) extraction->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis: Sterol Profile Comparison gcms->analysis

Figure 3. Experimental Workflow for Fungal Sterol Analysis.

In Vitro CYP51 Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 value of an inhibitor against recombinant fungal CYP51.

Materials:

  • Purified recombinant fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound

  • Spectrophotometer or fluorometer

Procedure:

  • Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).

  • Prepare a reaction mixture containing the reaction buffer, CYP51, CPR, and lanosterol.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Conclusion

The ergosterol biosynthesis pathway remains a highly validated and crucial target for the development of new antifungal agents. The emergence of resistance to existing therapies necessitates the discovery of novel inhibitors with improved efficacy and broader spectrum of activity. This compound, a benzoxazole-based inhibitor of CYP51, demonstrates promising antifungal activity, particularly against resistant fungal strains. The detailed protocols and quantitative data presented in this guide provide a framework for the continued research and development of this and other novel antifungal compounds targeting the ergosterol biosynthesis pathway. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

Activity of Antifungal Agent 25 Against Fluconazole-Resistant Strains: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of Antifungal Agent 25, with a particular focus on its efficacy against fluconazole-resistant fungal strains. The information presented herein is compiled from available technical data sheets and established experimental methodologies in the field of antifungal drug discovery.

Quantitative Data Summary

The in vitro antifungal activity of this compound has been evaluated against a panel of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
Fungal StrainMIC (µg/mL)
Candida albicans (SC5314)<0.03[1]
Candida albicans (GIM 2.194)<0.03[1]
Cryptococcus neoformans (GIM 2.209)<0.03[1]
Candida tropicalis (GIM 2.183)0.25[1]
Aspergillus fumigatus (cgmcc 3.7795)0.5[1]
Candida albicans (Fluconazole-resistant strain CaR)0.5[1]
Candida albicans (Fluconazole and Itraconazole-resistant strain 17#)>64[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in SD Rats (2 mg/kg, i.v.)
ParameterValue
C0 (ng/mL)482 ± 108[1]
T1/2 (h)3.34 ± 2.37[1]
Vdss (L/kg)10.3 ± 3.12[1]
Cl (mL/min/kg)69.4 ± 18.8[1]
AUC0-last (ng·h/mL)483 ± 137[1]
AUC0-inf (ng·h/mL)5.5 ± 136[1]

Mechanism of Action

This compound functions as an inhibitor of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Agent25 This compound Agent25->Inhibition Inhibition->Lanosterol Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Membrane Fungal Cell Membrane Disruption Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal agents. While the specific protocols for this compound are not publicly available, these represent standard and widely accepted procedures in the field.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay is performed to confirm the inhibitory effect of the antifungal agent on the ergosterol biosynthesis pathway.

  • Fungal Culture and Treatment: Candida albicans cells are grown in a suitable broth medium to mid-log phase. The culture is then treated with various concentrations of this compound and incubated for a defined period (e.g., 8-16 hours).

  • Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is washed and then subjected to saponification with alcoholic potassium hydroxide to release the sterols.

  • Non-saponifiable Lipid Extraction: The non-saponifiable lipids, including sterols, are extracted from the saponified mixture using an organic solvent such as n-heptane.

  • Sterol Analysis: The extracted sterols are dried, derivatized (e.g., silylated), and then analyzed by gas chromatography-mass spectrometry (GC-MS). The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the accumulation of the lanosterol peak in the treated samples compared to the untreated control.

cluster_workflow Experimental Workflow for Antifungal Evaluation Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum MIC_Assay Broth Microdilution Assay (Antifungal Susceptibility) Inoculum->MIC_Assay Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay MIC_Assay->Ergosterol_Assay If active InVivo In Vivo Efficacy Studies (e.g., Murine Candidiasis Model) Ergosterol_Assay->InVivo If mechanism confirmed Data_Analysis Data Analysis and Interpretation InVivo->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal isolates to Antifungal Agent 25, a novel investigational azole. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Mechanism of Action

This compound belongs to the azole class of antifungal drugs. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to an accumulation of toxic sterol precursors and ultimately compromises membrane integrity, inhibiting fungal growth and replication.[1][2][3]

cluster_0 Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Agent_25 This compound Agent_25->Lanosterol_14a_demethylase Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against common fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined using the CLSI broth microdilution method.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (100)0.015 - 20.1250.5
Candida glabrata (100)0.06 - 1618
Candida parapsilosis (100)0.03 - 40.251
Candida tropicalis (50)0.03 - 80.52
Candida krusei (50)0.125 - 32416

Table 2: In Vitro Susceptibility of Aspergillus Species to this compound

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (100)0.06 - 40.51
Aspergillus flavus (50)0.125 - 814
Aspergillus niger (50)0.25 - 1628
Aspergillus terreus (25)0.5 - 32416

Experimental Protocols

Detailed methodologies for key in vitro susceptibility testing experiments are provided below.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-Based)[4][5][6]

This method determines the MIC of this compound against yeast isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Yeast isolates

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Incubator (35°C)

  • Quality control strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Inoculum:

    • Subculture yeast isolates on SDA plates and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.

  • Microplate Preparation:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant diminution of growth (approximately 50% inhibition) compared to the growth control well.

cluster_0 Broth Microdilution Workflow Start Start Prepare_Stock Prepare Antifungal Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Yeast Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antifungal in Plate Prepare_Stock->Serial_Dilution Dilute_Inoculum Dilute Inoculum in RPMI 1640 Medium Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Yeast Suspension Dilute_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Significant Growth Inhibition) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution workflow for yeasts.

Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts (CLSI M44-Based)[7][8][9]

This method provides a qualitative assessment of susceptibility and can be used as a screening tool.

Materials:

  • This compound disks (25 µg)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Petri dishes (150 mm)

  • Yeast isolates

  • Sterile saline

  • Sterile cotton swabs

  • Incubator (35°C)

  • Ruler or calipers

  • Quality control strains (Candida albicans ATCC 90028)

Procedure:

  • Preparation of Inoculum:

    • Prepare a yeast suspension in sterile saline adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab over the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

  • Application of Antifungal Disk:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply a 25 µg this compound disk to the center of the inoculated plate.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

cluster_0 Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare Yeast Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk (25 µg) Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 20-24 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Figure 3: Disk diffusion workflow for yeasts.

Protocol 3: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Molds) (CLSI M38-Based)[4][8]

This method is adapted for testing the susceptibility of molds like Aspergillus species.

Materials:

  • Same as for yeast broth microdilution, with the addition of:

  • Potato Dextrose Agar (PDA)

  • Sterile Tween 20 solution (0.05%)

Procedure:

  • Preparation of Inoculum:

    • Grow the mold on PDA at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Microplate Preparation and Incubation:

    • Follow the same procedure for plate preparation and serial dilutions as for yeasts.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows complete inhibition of growth.

Logical Relationship of Testing Methods

cluster_0 Antifungal Susceptibility Testing Cascade Initial_Screening Initial Screening Disk_Diffusion Disk Diffusion Initial_Screening->Disk_Diffusion Qualitative Quantitative_Testing Quantitative Testing Disk_Diffusion->Quantitative_Testing Proceed if Resistant or Intermediate Broth_Microdilution Broth Microdilution (MIC) Quantitative_Testing->Broth_Microdilution Gold Standard Agar_Dilution Agar Dilution (MIC) Quantitative_Testing->Agar_Dilution Alternative Clinical_Correlation Clinical Correlation and Breakpoint Determination Broth_Microdilution->Clinical_Correlation Agar_Dilution->Clinical_Correlation

Figure 4: Logical flow of antifungal susceptibility testing.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 25 is a novel, broad-spectrum antifungal compound that shows significant promise in combating a wide range of fungal pathogens, including clinically relevant yeasts and molds. This document provides detailed application notes and standardized protocols for researchers to evaluate the in vitro efficacy and cytotoxicity of this compound using established cell-based assays. The methodologies described herein are fundamental for preclinical assessment and are aligned with industry standards to ensure data accuracy and reproducibility.

This compound targets a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1] These application notes will guide users through the determination of the compound's minimum inhibitory concentration (MIC), its fungicidal or fungistatic activity via time-kill assays, and its potential toxicity to mammalian cells.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, similar to other azole antifungals, exerts its effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol.[3] By inhibiting this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1][2] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 4,4-dimethylcholesta- 8,14,24-triene-3β-ol ergosterol Ergosterol intermediate->ergosterol Multiple Steps agent25 This compound agent25->cyp51 Inhibits cyp51->intermediate

Figure 1: Ergosterol Biosynthesis Pathway Inhibition

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the expected quantitative data from the cell-based assays for this compound. These values are provided for illustrative purposes and may vary depending on the specific fungal strains and cell lines used.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.060.125
Candida glabrataATCC 900300.51
Candida parapsilosisATCC 220190.1250.25
Cryptococcus neoformansATCC 901120.250.5
Aspergillus fumigatusATCC 20430512

Table 2: Time-Kill Kinetics of this compound Against Candida albicans ATCC 90028

ConcentrationTime (hours)Log₁₀ CFU/mL Reduction
2 x MIC41.5
2 x MIC82.8
2 x MIC24>3 (Fungicidal)
4 x MIC42.5
4 x MIC8>3 (Fungicidal)
4 x MIC24>3 (Fungicidal)

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
HepG2Human Hepatocellular Carcinoma> 50
A549Human Lung Carcinoma> 50
MRC-5Human Fetal Lung Fibroblast> 50

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4][5][6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a fresh agar plate and incubate for 24-48 hours at 35°C.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.015 to 16 µg/mL.

  • Assay Plate Setup:

    • Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well U-bottom plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. For some antifungals, a complete inhibition of growth is used as the endpoint.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 prep_inoculum->dilute_inoculum setup_plate Set up 96-well Plate (Drug + Inoculum) dilute_inoculum->setup_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->setup_plate incubate Incubate at 35°C (24-48 hours) setup_plate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic end End read_mic->end

Figure 2: MIC Determination Workflow
Protocol 2: Time-Kill Assay

Objective: To determine the rate and extent of fungal killing by this compound over time.

Materials:

  • This compound stock solution

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute the suspension in RPMI 1640 to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the previously determined MIC).

    • Include a growth control tube without the antifungal agent.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate 100 µL of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal. A <3-log₁₀ decrease is considered fungistatic.

Time_Kill_Workflow start Start prep_inoculum Prepare Fungal Inoculum (~1-5 x 10⁵ CFU/mL) start->prep_inoculum setup_tubes Set up Culture Tubes with This compound at various MICs prep_inoculum->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate incubate_shake Incubate with Shaking at 35°C inoculate->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate on SDA serial_dilute->plate incubate_plates Incubate Plates at 35°C plate->incubate_plates count_colonies Count CFU/mL incubate_plates->count_colonies plot_data Plot Log₁₀ CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Figure 3: Time-Kill Assay Workflow
Protocol 3: Cytotoxicity Assay using MTT

Objective: To assess the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the mammalian cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach treat_cells Treat Cells with This compound Dilutions incubate_attach->treat_cells incubate_treat Incubate for 24-48h treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability and Determine IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end

Figure 4: MTT Cytotoxicity Assay Workflow

References

Application Notes & Protocols: In Vivo Evaluation of Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antifungal Agent 25

This compound is a novel third-generation triazole exhibiting potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species of Candida, Aspergillus, and Cryptococcus. Its primary mechanism of action is the inhibition of fungal lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] This disruption of ergosterol production leads to altered fungal cell membrane integrity and ultimately, inhibition of fungal growth.[2][3] Preclinical in vitro data suggests this compound has a favorable safety profile and improved activity against some azole-resistant strains. These application notes provide detailed protocols for the in vivo evaluation of this compound in established murine models of systemic fungal infections.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of novel antifungal agents.[4] Murine models are widely used due to their cost-effectiveness, ease of handling, and the availability of extensive immunological reagents.[5] The following models are recommended for assessing the therapeutic potential of this compound against the most common invasive fungal diseases.[6]

  • Disseminated Candidiasis: Caused by Candida albicans, this is one of the most common hospital-acquired bloodstream infections and is associated with high mortality rates.[7] The murine model of disseminated candidiasis closely mimics human infection.[7]

  • Invasive Aspergillosis: This life-threatening infection, primarily caused by Aspergillus fumigatus, predominantly affects immunocompromised individuals.[8] Murine models of invasive pulmonary aspergillosis are crucial for testing new therapies.[5]

  • Cryptococcal Meningoencephalitis: Cryptococcus neoformans is a leading cause of fungal meningitis, particularly in immunocompromised patients.[9][10] Murine models are well-established to study the pathogenesis and treatment of this central nervous system infection.[9][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Murine Model of Disseminated Candidiasis

This protocol is adapted from established methods for inducing systemic Candida albicans infection.[7][12]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth and agar

  • Sterile physiological saline or phosphate-buffered saline (PBS)

  • Female BALB/c mice (6-8 weeks old, 20-22 g)

  • This compound, vehicle control, and positive control (e.g., fluconazole)

  • Sterile syringes and needles (27-gauge)

Protocol:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar at 30°C for 24-48 hours.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).[13]

    • Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend in saline.[12]

    • Determine cell density using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL.

  • Infection:

    • Inject each mouse with 0.1 mL of the fungal suspension (1 x 10^5 cells) via the lateral tail vein.[12]

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Fluconazole). A typical group size is 6-10 mice.[12]

    • Initiate treatment 2-4 hours post-infection.

    • Administer this compound (formulated in a suitable vehicle) and control drugs via oral gavage or intraperitoneal injection once or twice daily for a predetermined duration (e.g., 7 days).

  • Endpoint Evaluation:

    • Survival Study: Monitor mice daily for signs of morbidity and mortality for up to 21 days.

    • Fungal Burden: At a specified time point (e.g., 72 hours post-infection), euthanize a subset of mice from each group.[12] Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions.[13] Plate dilutions on YPD or Sabouraud dextrose agar and incubate at 37°C for 24-48 hours to determine colony-forming units (CFU) per gram of tissue.[13][14]

Murine Model of Invasive Aspergillosis

This protocol is based on established inhalation models of Aspergillus fumigatus infection.[8][15]

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • Sabouraud dextrose agar

  • Sterile saline with 0.1% Tween 80

  • Male C57BL/6 mice (6-8 weeks old, 20-22 g)

  • Immunosuppressive agents: cyclophosphamide and cortisone acetate

  • Inhalation chamber

  • This compound, vehicle control, and positive control (e.g., voriconazole)

Protocol:

  • Inoculum Preparation:

    • Grow A. fumigatus on Sabouraud dextrose agar for 7-10 days at 37°C to allow for conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.1% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash conidia by centrifugation and resuspend in saline.

    • Count conidia using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^9 conidia/mL).

  • Immunosuppression and Infection:

    • Induce neutropenia by administering cyclophosphamide (e.g., 250 mg/kg intraperitoneally) on day -2 and cortisone acetate (e.g., 200 mg/kg subcutaneously) on day -2 relative to infection.[15][16]

    • On the day of infection (day 0), place mice in an inhalation chamber and expose them to an aerosol generated from the conidial suspension for 1 hour.[15] This method reproducibly delivers a low inoculum to the alveoli.[8]

  • Treatment:

    • Begin treatment on day +1 post-infection.

    • Administer this compound and controls daily for a specified period (e.g., 7-10 days).

  • Endpoint Evaluation:

    • Survival Study: Monitor mice daily for up to 14-21 days.

    • Fungal Burden: Euthanize a subset of mice at a predetermined time point. Remove lungs, homogenize, and determine CFU/g as described for the candidiasis model.

Murine Model of Cryptococcal Meningoencephalitis

This protocol describes an intravenous infection model that leads to central nervous system involvement.[9][17]

Materials:

  • Cryptococcus neoformans strain (e.g., H99)

  • YPD broth and agar

  • Sterile saline

  • Female A/Jcr mice (6-8 weeks old)

  • This compound, vehicle control, and positive control (e.g., amphotericin B + flucytosine)

Protocol:

  • Inoculum Preparation:

    • Culture C. neoformans in YPD broth for 18-24 hours at 30°C with shaking.

    • Wash cells twice with sterile saline and resuspend.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Infection:

    • Inject each mouse with 0.1 mL of the yeast suspension (1 x 10^5 cells) via the lateral tail vein.

  • Treatment:

    • Initiate treatment 24-48 hours post-infection.

    • Administer this compound and controls daily for 7-14 days.

  • Endpoint Evaluation:

    • Survival Study: Monitor mice daily for up to 30 days.

    • Fungal Burden: At a specified endpoint, euthanize mice and aseptically remove the brain and lungs. Homogenize tissues and determine CFU/g by plating serial dilutions on appropriate agar.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Survival Data for this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Administration RouteNo. of MiceMedian Survival (Days)% Survival at Day 21
Vehicle-Oral1050
This compound10Oral101560
This compound25Oral10>2190
Fluconazole20Oral101870

Table 2: Fungal Burden in a Murine Model of Disseminated Candidiasis (72h post-infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SD
Vehicle-6.8 ± 0.5
This compound104.2 ± 0.7
This compound252.5 ± 0.4
Fluconazole203.9 ± 0.6

Table 3: Fungal Burden in a Murine Model of Cryptococcal Meningoencephalitis (Day 7)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Brain ± SDMean Log10 CFU/g Lung ± SD
Vehicle-5.9 ± 0.66.5 ± 0.4
This compound253.1 ± 0.83.8 ± 0.7
Amphotericin B + Flucytosine1 + 502.8 ± 0.53.2 ± 0.6

Visualizations

Signaling Pathway

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent25 This compound Agent25->Lanosterol Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_workflow In Vivo Efficacy Testing Workflow cluster_endpoints Endpoint Analysis prep Inoculum Preparation infect Animal Infection (IV, Inhalation, etc.) prep->infect treat Treatment Initiation (Vehicle, Agent 25, Control) infect->treat monitor Daily Monitoring treat->monitor survival Survival Study monitor->survival burden Fungal Burden (CFU/g tissue) monitor->burden start Target Pathogen? candida Candida albicans start->candida Yeast aspergillus Aspergillus fumigatus start->aspergillus Mold crypto Cryptococcus neoformans start->crypto Encapsulated Yeast model_candida Disseminated Candidiasis Model candida->model_candida model_aspergillus Invasive Aspergillosis Model aspergillus->model_aspergillus model_crypto Cryptococcal Meningitis Model crypto->model_crypto

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration of Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 25 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development phase. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] These application notes provide a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]

Principle

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium.[7][8] Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits this visible growth.[1][9] This in vitro measure of antifungal activity is essential for evaluating the potency of new antifungal compounds and for monitoring the emergence of resistance.[7]

Hypothetical Mechanism of Action of this compound

For the purpose of illustrating a potential signaling pathway, we hypothesize that this compound targets the fungal cell wall integrity pathway by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This inhibition leads to cell wall stress, activation of the cell wall integrity signaling cascade, and ultimately, cell lysis.

Antifungal_Agent_25_Pathway cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm Fks1p Fks1p beta_glucan_synthesis β-(1,3)-glucan Synthesis Fks1p->beta_glucan_synthesis Catalyzes cell_wall Cell Wall Integrity beta_glucan_synthesis->cell_wall Maintains CWI_pathway Cell Wall Integrity Signaling Pathway cell_wall->CWI_pathway Activates under stress Agent25 This compound Agent25->Fks1p cell_lysis Cell Lysis CWI_pathway->cell_lysis Leads to

Caption: Hypothetical signaling pathway of this compound.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile, 96-well, U-bottom microdilution plates

  • Sterile deionized water

  • Sterile 1.5 mL and 15 mL conical tubes

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates for testing

  • Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) plates

Experimental Protocols

The following protocols are based on the CLSI M27 and EUCAST methodologies for antifungal susceptibility testing of yeasts.[5][10][11]

Preparation of this compound Stock Solution
  • Dissolve the Agent: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum
  • Subculture: Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest Cells: From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

  • Standardize Inoculum: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Final Dilution: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate wells.

Broth Microdilution Assay
  • Prepare Drug Dilutions: Perform a serial twofold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculate Plates: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[12][13]

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-shaped well indicates fungal growth.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[7] For some antifungal agents and fungi, a 100% inhibition endpoint may be used.[14]

  • Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to provide a more quantitative assessment of growth inhibition.[15]

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Read MIC Results (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Data Presentation

The MIC data for this compound should be summarized in a clear and organized table. This allows for easy comparison of its activity against different fungal species. The table should include the MIC range, MIC50 (the concentration that inhibits 50% of the isolates), and MIC90 (the concentration that inhibits 90% of the isolates).[12]

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal Species (No. of Isolates)This compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans (50)0.125 - 20.51
Candida glabrata (50)0.25 - 814
Candida parapsilosis (50)0.06 - 10.1250.5
Cryptococcus neoformans (30)0.125 - 40.52
Aspergillus fumigatus (40)0.5 - 1628

Troubleshooting

IssuePossible CauseSolution
No growth in control wellInoculum viability issue or improper incubation.Use a fresh culture for inoculum preparation and verify incubator temperature.
ContaminationNon-aseptic technique.Ensure all procedures are performed in a sterile environment.
Inconsistent resultsInaccurate dilutions or inoculum standardization.Carefully check all pipetting steps and re-standardize the inoculum.
"Trailing" growth (reduced but persistent growth over a range of concentrations)Drug may be fungistatic rather than fungicidal.Read the MIC at the concentration with a significant decrease in turbidity (e.g., 50% reduction).

References

Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 25 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) serves as a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide detailed protocols for the high-throughput screening of analogues of a novel investigational compound, "Antifungal Agent 25," against pathogenic fungi. The described methods are designed for efficiency, reproducibility, and scalability, facilitating the identification of analogues with superior antifungal activity.

The primary HTS methods detailed herein are Broth Microdilution Assays and Agar-Based Assays. These methods are widely adopted in antifungal drug discovery for their robustness and adaptability to automation. Additionally, a conceptual framework for a Reporter Gene Assay is provided for target-specific screening, should the mechanism of action of this compound be elucidated.

High-Throughput Screening Methodologies

Broth Microdilution Assay

The broth microdilution method is a cornerstone of antifungal susceptibility testing, adapted here for HTS to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of test compounds. This method assesses the ability of a compound to inhibit fungal growth in a liquid medium.

Experimental Protocol:

  • Fungal Inoculum Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells or conidia and suspend them in sterile saline or RPMI-1640 medium.

    • Adjust the inoculum concentration to 1-5 x 10^6 cells/mL using a hemocytometer or spectrophotometer.

    • Dilute the stock suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.

  • Compound Plate Preparation:

    • Prepare stock solutions of this compound analogues in 100% DMSO.

    • In a 96-well or 384-well source plate, perform serial dilutions of the compounds to create a concentration gradient.

    • Using an automated liquid handler, transfer a small volume (e.g., 1-2 µL) of each compound dilution to the corresponding wells of a sterile, flat-bottom 96-well or 384-well assay plate.

  • Assay Execution:

    • Add the prepared fungal inoculum to each well of the assay plate containing the pre-dispensed compounds. The final volume in each well should be 100-200 µL.

    • Include positive controls (a known antifungal agent, e.g., Amphotericin B) and negative controls (DMSO vehicle only) on each plate.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • Measure fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, cell viability can be assessed using a metabolic indicator such as resazurin. Add resazurin to each well and incubate for a further 2-4 hours. Measure fluorescence (560 nm excitation / 590 nm emission).[1]

    • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

    • Determine the MIC, defined as the lowest compound concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Agar-Based Assay

Agar-based assays are particularly useful for screening compounds against filamentous fungi and for visualizing zones of growth inhibition. This method can be miniaturized for HTS applications.

Experimental Protocol:

  • Fungal Inoculum and Agar Preparation:

    • Prepare a standardized fungal spore suspension as described for the broth microdilution assay.

    • Melt a suitable agar medium (e.g., Sabouraud Dextrose Agar) and cool it to 45-50°C.

    • Add the fungal spore suspension to the molten agar to achieve a final concentration of 1 x 10^6 conidia/mL.[2]

  • Assay Plate Preparation:

    • Dispense the seeded agar into 96-well or larger format multi-well plates. Allow the agar to solidify.

  • Compound Application:

    • Using a pin tool or acoustic liquid handler, transfer a small, precise volume of each this compound analogue from the source plate onto the surface of the agar in each well.

  • Incubation and Data Acquisition:

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 48-72 hours, or until fungal growth is confluent in the control wells.

    • Visually inspect the plates or use an automated colony counter or imaging system to measure the diameter of the zone of growth inhibition (halo) around each compound spot.

  • Data Analysis:

    • A clear zone of inhibition indicates antifungal activity. The diameter of the halo is proportional to the potency of the compound.

    • Active compounds ("hits") are identified based on a predefined threshold for the inhibition zone diameter (e.g., >5 mm).[2]

Reporter Gene Assay (Conceptual Framework)

Should the molecular target of this compound be identified, a reporter gene assay can be developed for highly specific HTS. This assay measures the modulation of a specific cellular pathway by the test compounds. For instance, if this compound targets a specific enzyme in a signaling pathway, a reporter construct can be designed where the expression of a reporter gene (e.g., luciferase, β-galactosidase) is driven by a promoter that is regulated by this pathway.

Conceptual Workflow:

  • Develop a Stable Cell Line: Engineer a fungal or yeast strain to express the reporter gene under the control of a promoter responsive to the target pathway.

  • Assay Miniaturization: Optimize the assay for a 384-well or 1536-well plate format.

  • HTS Execution:

    • Dispense the engineered cells into the assay plates.

    • Add the this compound analogues.

    • Incubate to allow for compound interaction and reporter gene expression.

    • Add the appropriate substrate for the reporter enzyme and measure the signal (luminescence or absorbance).

  • Data Analysis: A decrease or increase in the reporter signal, depending on the assay design, indicates that the compound is modulating the target pathway.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of analogues and the identification of structure-activity relationships (SAR).

Table 1: Broth Microdilution HTS Results for this compound Analogues against C. albicans

Compound IDMIC50 (µg/mL)MIC90 (µg/mL)IC50 (µM)
AA25-0018165.2
AA25-002482.1
AA25-003>32>32>50
AA25-004241.5
Amphotericin B0.510.4

Table 2: Agar-Based HTS Results for this compound Analogues against A. fumigatus

Compound IDAverage Zone of Inhibition (mm) at 10 µg
AA25-00112
AA25-00218
AA25-0030
AA25-00422
Voriconazole25

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate common signaling pathways targeted by antifungal drugs. These can serve as a reference for understanding the potential mechanism of action of this compound and its analogues.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11/CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.

Fungal_Cell_Wall_Synthesis UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-D-glucan synthase complex (FKS1) UDP_Glucose->GlucanSynthase BetaGlucan β-(1,3)-D-glucan GlucanSynthase->BetaGlucan CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporation Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->GlucanSynthase Inhibits

Caption: Fungal cell wall synthesis and the target of echinocandins.

Experimental Workflow Diagrams

Broth_Microdilution_Workflow prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Assay Plate prep_inoculum->add_inoculum prep_compounds Prepare Compound Dilution Plate dispense_compounds Dispense Compounds into Assay Plate prep_compounds->dispense_compounds dispense_compounds->add_inoculum incubate Incubate Plate (24-48h, 35°C) add_inoculum->incubate read_plate Read OD or Add Resazurin & Read Fluorescence incubate->read_plate analyze Analyze Data (Calculate % Inhibition, MIC, IC50) read_plate->analyze

Caption: Workflow for the broth microdilution high-throughput screening assay.

Agar_Based_Workflow prep_spores Prepare Fungal Spore Suspension seed_agar Seed Molten Agar with Spores prep_spores->seed_agar dispense_agar Dispense Seeded Agar into Assay Plates seed_agar->dispense_agar spot_compounds Spot Compounds onto Agar Surface dispense_agar->spot_compounds incubate Incubate Plates (48-72h) spot_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Identify Hits Based on Zone Diameter measure_zones->analyze

References

Application Notes and Protocols: The Use of Antifungal Agent 25 in Fungal Biofilm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antifungal Agent 25

This compound is a potent, broad-spectrum antifungal compound demonstrating significant activity against various fungal pathogens, including Candida albicans and its fluconazole-resistant strains.[1] Its efficacy stems from a targeted mechanism of action that disrupts a crucial pathway in the synthesis of the fungal cell membrane. This document provides detailed protocols for evaluating the efficacy of this compound against challenging fungal biofilms, which are a primary contributor to persistent and difficult-to-treat fungal infections.[2][3][4]

Mechanism of Action

This compound functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[5][6] By blocking this step, the agent prevents the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[6][7]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14α-demethylase (CYP51) Toxic Sterol Precursors Toxic Sterol Precursors Lanosterol->Toxic Sterol Precursors Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane\n(Normal Function) Fungal Cell Membrane (Normal Function) Ergosterol->Fungal Cell Membrane\n(Normal Function) Agent25 This compound Inhibition Agent25->Inhibition Inhibition->14-demethylated lanosterol  Inhibits (X) Disrupted Cell Membrane\n(Cell Death) Disrupted Cell Membrane (Cell Death) Toxic Sterol Precursors->Disrupted Cell Membrane\n(Cell Death)

Caption: Mechanism of action of this compound.

The Challenge of Fungal Biofilms

Fungal biofilms are structured communities of fungal cells adhered to a surface and encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This mode of growth confers significant protection from host immune responses and antifungal therapies, with biofilm-associated cells demonstrating resistance levels up to 1000 times higher than their free-floating (planktonic) counterparts.[8] Consequently, infections involving biofilms are notoriously difficult to eradicate and represent a major clinical challenge.[2][9] Evaluating novel compounds like this compound for anti-biofilm activity is a critical step in developing more effective treatment strategies.

Quantitative Data: Planktonic Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various planktonic fungal strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Fungal StrainResistance ProfileMIC (µg/mL)
Candida albicans (SC5314)-<0.03
Candida albicans (GIM 2.194)-<0.03
Candida albicans (CaR)Fluconazole-resistant0.5
Candida albicans (17#)Fluconazole & Itraconazole-resistant>64
Cryptococcus neoformans (GIM 2.209)-<0.03
Candida tropicalis (GIM 2.183)-0.25
Aspergillus fumigatus (cgmcc 3.7795)-0.5
Data sourced from Zhao L, et al. Eur J Med Chem. 2022.[1]

Experimental Protocols

The following protocols provide a framework for testing the efficacy of this compound against fungal biofilms. The methodologies are based on established and widely used microtiter plate-based assays.[9][10][11]

start Start: Fungal Culture prep Prepare Standardized Cell Suspension start->prep form Biofilm Formation (24h Incubation) prep->form wash1 Wash to Remove Planktonic Cells form->wash1 treat Add this compound (Serial Dilutions) wash1->treat incubate Incubate with Agent (24-48h) treat->incubate wash2 Wash to Remove Agent incubate->wash2 quantify Quantify Biofilm Viability (e.g., XTT Assay) wash2->quantify end Determine SMIC/MBEC quantify->end

Caption: Experimental workflow for biofilm susceptibility testing.

Protocol: Fungal Biofilm Formation

This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate.

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • Sabouraud Dextrose Agar (SDA) plates

  • Yeast Peptone Dextrose (YPD) broth or RPMI-1640 medium

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, flat-bottomed 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Orbital shaker

Procedure:

  • Inoculum Preparation: From a fresh SDA plate, inoculate a loopful of the fungal strain into 25 mL of YPD broth. Incubate overnight at 30°C with shaking (180 RPM).[11]

  • Cell Harvesting: Centrifuge the overnight culture, wash the cell pellet twice with sterile PBS, and resuspend the cells in the desired biofilm growth medium (e.g., RPMI-1640).

  • Standardization: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

  • Seeding the Plate: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. Include wells with medium only to serve as negative controls.

  • Biofilm Growth: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Protocol: Biofilm Susceptibility Testing

This protocol determines the Sessile Minimum Inhibitory Concentration (SMIC) or Minimum Biofilm Eradication Concentration (MBEC) of this compound.

Materials:

  • Mature biofilms in a 96-well plate (from Protocol 4.1)

  • This compound stock solution

  • Sterile RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Remove Planktonic Cells: Gently aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.

  • Prepare Drug Dilutions: Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., 0.125 to 1024 µg/mL).

  • Treat Biofilms: Add 100 µL of each antifungal dilution to the corresponding wells containing the pre-formed biofilms. Also include drug-free wells (positive control) and biofilm-free wells (negative control).[10]

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.[10]

Protocol: Quantification of Biofilm Viability (XTT Assay)

The XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm cells, which correlates with cell viability.[9][10]

Materials:

  • Treated biofilms in a 96-well plate (from Protocol 4.2)

  • XTT salt solution (e.g., 1 mg/mL in PBS)

  • Menadione solution (e.g., 1 mM in acetone)

  • Sterile PBS

  • Microplate reader (490-492 nm)

Procedure:

  • Preparation: Prior to use, prepare the XTT-menadione solution. For every 5 mL of XTT solution, add 4 µL of menadione solution.[12]

  • Wash Biofilms: Aspirate the medium containing the antifungal agent and wash the biofilms twice with 200 µL of sterile PBS.

  • Add XTT Reagent: Add 100 µL of the freshly prepared XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the fungal species.

  • Read Absorbance: After incubation, carefully transfer 80-100 µL of the supernatant from each well to a new 96-well plate. Read the absorbance at 492 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of metabolically active cells. The SMIC or MBEC is typically defined as the lowest drug concentration that causes a significant reduction (e.g., 80% or SMIC₈₀) in metabolic activity compared to the untreated control biofilms.[10][13]

cluster_mechanisms Known Biofilm Resistance Mechanisms Matrix Extracellular Matrix (EPS) - Drug Sequestration - Diffusion Barrier Biofilm Fungal Biofilm Matrix->Biofilm Efflux Efflux Pumps - Actively remove drug from cells Efflux->Biofilm Sterol Altered Sterol Composition - Reduced drug target (Ergosterol) Sterol->Biofilm Persister Persister Cells - Metabolically dormant subpopulation Persister->Biofilm Agent This compound Agent->Biofilm Targets Outcome Reduced Susceptibility Biofilm->Outcome

Caption: Factors contributing to fungal biofilm drug resistance.

References

Application Notes and Protocols for Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Experimental Use in Research and Development

These application notes provide an overview of the characteristics and experimental guidelines for Antifungal Agent 25, a potent, broad-spectrum antifungal compound. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal therapies.

Introduction

This compound is an experimental small molecule inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2] This agent has demonstrated potent in vitro activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1]

Mechanism of Action

This compound exerts its fungistatic or fungicidal activity by specifically targeting and inhibiting lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately compromising its function and integrity.[2]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Inhibition inhibition->lanosterol Blocks conversion agent25 This compound agent25->inhibition

Ergosterol Biosynthesis Pathway Inhibition.

In Vitro Activity

This compound has demonstrated broad-spectrum activity against several clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized below.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansSC5314<0.03
Candida albicansGIM 2.194<0.03
Cryptococcus neoformansGIM 2.209<0.03
Candida tropicalisGIM 2.1830.25
Aspergillus fumigatuscgmcc 3.77950.5
Candida albicans (Fluconazole-resistant)CaR0.5
Candida albicans (Fluconazole and Itraconazole-resistant)17#>64
Data sourced from MedChemExpress.[1]

Potential for Drug-Drug Interactions

To assess the potential for drug-drug interactions, the inhibitory activity of this compound was evaluated against key human cytochrome P450 (CYP) enzymes. The IC50 values, representing the concentration of the agent required to inhibit 50% of the enzyme activity, are presented below. These data suggest a lower likelihood of drug-drug interactions compared to some other azole antifungals.[1]

CYP IsoformSubstrateIC50 (µM)
CYP1A2α-naphthoflavone4.47
CYP2C9Sulfaphenazole2.87
CYP2C19Ticlopidine1.04
CYP2D6Quinidine31.3
CYP3A4Ketoconazole10.1
Data sourced from MedChemExpress.[1]

In Vivo Pharmacokinetics

Preliminary pharmacokinetic studies in Sprague-Dawley (SD) rats following a single intravenous (i.v.) dose of 2 mg/kg indicate that this compound possesses stable metabolic properties.

ParameterValue
Dose (i.v.) 2 mg/kg
C0 482 ± 108 ng/mL
T1/2 3.34 ± 2.37 h
Vdss 10.3 ± 3.12 L/kg
Cl 69.4 ± 18.8 mL/min/kg
AUC0-last 483 ± 137 ng·h/mL
AUC0-inf 5.5 ± 136 ng·h/mL
Data sourced from MedChemExpress.[1]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.[3]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a growth control (fungal inoculum without the agent) and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate fungal_prep->inoculate agent_prep Prepare Serial Dilutions of this compound agent_prep->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

In Vitro Susceptibility Testing Workflow.
In Vivo Efficacy Model: Murine Model of Systemic Candidiasis

This protocol describes a standard mouse model for evaluating the in vivo efficacy of antifungal agents against systemic fungal infections.[4][5]

1. Animal Model: a. Use immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1) of a specific age and weight range. b. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

2. Fungal Challenge: a. Prepare a standardized inoculum of a virulent strain of Candida albicans in sterile saline. b. Infect the mice via intravenous (i.v.) injection through the lateral tail vein with a predetermined lethal or sublethal dose of the fungal suspension.

3. Treatment with this compound: a. Prepare the desired formulation of this compound for in vivo administration (e.g., in a solution with a suitable vehicle). b. Administer the agent to the infected mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intravenous, oral, or intraperitoneal). c. Include a vehicle control group (infected mice receiving the vehicle without the agent) and a positive control group (infected mice receiving a known effective antifungal drug).

4. Monitoring and Endpoints: a. Monitor the mice daily for clinical signs of infection, body weight changes, and mortality for a specified period (e.g., 14-21 days). b. At the end of the study, or if humane endpoints are reached, euthanize the animals. c. Harvest target organs (e.g., kidneys, spleen, liver) for the determination of fungal burden by plating serial dilutions of tissue homogenates on appropriate agar medium and counting the colony-forming units (CFUs).

5. Data Analysis: a. Compare the survival rates, clinical scores, and fungal burden in the treated groups to the control groups to determine the efficacy of this compound.

acclimatize Acclimatize Mice infect Induce Systemic Infection (e.g., C. albicans i.v.) acclimatize->infect group Randomize into Treatment Groups infect->group treat Administer this compound group->treat vehicle Administer Vehicle Control group->vehicle positive Administer Positive Control group->positive monitor Monitor Survival and Clinical Signs treat->monitor vehicle->monitor positive->monitor harvest Harvest Organs for Fungal Burden monitor->harvest analyze Analyze Data harvest->analyze

In Vivo Efficacy Study Workflow.

References

Application Notes & Protocols: Analysis of Antifungal Agent 25 using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the novel investigational antifungal agent, "Antifungal Agent 25," in various matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust, reliable, and suitable for routine analysis in both research and quality control laboratory settings.

Introduction

This compound is a new-generation triazole antifungal being evaluated for its broad-spectrum activity against invasive fungal infections. Accurate and precise analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation quality control.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely utilized and effective technique for the analysis of antifungal drugs due to its precision, sensitivity, and versatility.[1] This document describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below. The process begins with sample collection, followed by a straightforward sample preparation step, chromatographic separation, and finally, data analysis.

workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (Plasma/Serum) or Pharmaceutical Formulation Precipitation Protein Precipitation with Acetonitrile Sample->Precipitation 1 Centrifugation Centrifugation Precipitation->Centrifugation 2 Supernatant Collect Supernatant Centrifugation->Supernatant 3 Injection Inject into HPLC System Supernatant->Injection 4 Separation Chromatographic Separation on C18 Column Injection->Separation 5 Detection UV Detection at 260 nm Separation->Detection 6 Integration Peak Integration Detection->Integration 7 Quantification Quantification using Calibration Curve Integration->Quantification 8 Reporting Report Results Quantification->Reporting 9

Caption: Experimental workflow for the analysis of this compound.

Method 1: RP-HPLC with UV Detection for this compound in Human Plasma

This method is suitable for the quantitative determination of this compound in human plasma, which is essential for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., Ketoconazole)

  • HPLC-grade acetonitrile and methanol[1]

  • Ammonium acetate (molecular biology grade)[2]

  • Purified water (18.2 MΩ·cm)

  • Human plasma (drug-free)

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 260 nm[2]
Run Time 10 minutes

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ketoconazole) in methanol.

  • Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples.

4. Sample Preparation:

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for injection.

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range 0.1 - 20 µg/mL (r² > 0.995)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Retention Time (this compound) Approximately 5.2 minutes
Retention Time (Internal Standard) Approximately 6.8 minutes

Signaling Pathway Visualization

While a signaling pathway is more relevant to the mechanism of action of a drug rather than its analysis, a logical diagram representing the relationship between drug concentration and therapeutic effect can be useful for professionals in drug development.

signaling_pathway cluster_drug_action Pharmacodynamics of this compound cluster_therapeutic_outcome Therapeutic Outcome Drug This compound Target Fungal Ergosterol Biosynthesis Drug->Target Binds to Inhibition Inhibition Target->Inhibition Effect Disruption of Fungal Cell Membrane Inhibition->Effect Concentration Therapeutic Plasma Concentration Efficacy Fungal Cell Death & Clinical Efficacy Concentration->Efficacy

Caption: Logical relationship of this compound's action.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound in human plasma.[1][4] The method is validated and demonstrates good linearity, precision, and accuracy, making it suitable for routine applications in clinical and pharmaceutical laboratories.[5] The straightforward sample preparation procedure involving protein precipitation allows for a high throughput of samples. This analytical method is a valuable tool for the further development and clinical investigation of this compound.

References

Application Notes and Protocols: Combination Therapy with Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance and the limited arsenal of effective antifungal agents necessitate the exploration of novel therapeutic strategies. Combination therapy, utilizing two or more drugs with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This document provides a detailed protocol for the preclinical evaluation of Antifungal Agent 25 , a potent, broad-spectrum antifungal agent, in combination with other standard antifungal drugs. This compound exhibits its effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1]

These protocols are designed to guide researchers through the essential in vitro and in vivo experiments required to assess the synergistic, additive, indifferent, or antagonistic interactions of this compound with other antifungal compounds.

Data Presentation

Table 1: In Vitro Susceptibility of Candida albicans (ATCC 90028) to this compound and Comparator Drugs
Antifungal AgentMIC (µg/mL)
This compound0.06
Fluconazole0.5
Amphotericin B0.25
Caspofungin0.125

MIC: Minimum Inhibitory Concentration

Table 2: Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
Concentration of this compound (µg/mL)Concentration of Fluconazole (µg/mL)Growth (+/-)FIC of this compoundFIC of FluconazoleFICIInteraction
0.060-101-
00.5-011-
0.0150.125-0.250.250.5Synergy
0.030.0625-0.50.1250.625Additive
0.00750.25-0.1250.50.625Additive

FIC: Fractional Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent interaction; FICI > 4 indicates antagonism.[2][3][4]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[5][6][7]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a second antifungal agent against a target fungal strain.

Materials:

  • This compound (stock solution)

  • Comparator antifungal agent (e.g., Fluconazole, stock solution)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound and the comparator drug in RPMI 1640 medium in separate 96-well plates.

    • In a new 96-well plate, add 50 µL of RPMI 1640 medium to all wells.

    • Add 50 µL of each dilution of this compound to the corresponding rows and 50 µL of each dilution of the comparator drug to the corresponding columns. This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, as well as a drug-free growth control well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug class) compared to the growth control.[7][8]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula:

      • FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone

      • FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC (Drug A) + FIC (Drug B).

    • Interpret the interaction based on the FICI value as described in the caption for Table 2.

In Vitro Synergy Testing: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antifungal activity of drug combinations over time.[9][10]

Objective: To assess the rate and extent of fungal killing by this compound in combination with a second antifungal agent.

Materials:

  • This compound

  • Comparator antifungal agent

  • Fungal isolate

  • Culture tubes or flasks

  • RPMI 1640 medium

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 × 10⁵ CFU/mL in RPMI 1640 medium.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Comparator drug alone (at a relevant concentration, e.g., MIC)

      • Combination of this compound and the comparator drug (at the same concentrations as the individual drug tubes)

  • Incubation and Sampling:

    • Inoculate each tube with the prepared fungal suspension.

    • Incubate the tubes at 35°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[9]

    • Indifference is defined as a <2 log₁₀ change, and antagonism as a ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.[9]

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

In vivo models are crucial for validating the in vitro findings and assessing the therapeutic potential of the combination therapy in a whole-organism system.[11][12]

Objective: To evaluate the efficacy of this compound in combination with a second antifungal agent in a murine model of disseminated candidiasis.

Materials:

  • Immunocompetent or neutropenic mice (e.g., BALB/c or Swiss Webster)

  • Candida albicans strain

  • This compound (formulated for in vivo administration)

  • Comparator antifungal agent (formulated for in vivo administration)

  • Sterile saline

  • Animal housing and care facilities

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Randomly assign infected mice to different treatment groups:

      • Vehicle control

      • This compound monotherapy

      • Comparator drug monotherapy

      • Combination therapy

    • Administer the treatments at specified doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness, body weight changes, and survival.

    • The primary endpoint is typically survival over a defined period (e.g., 21 days).

    • Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). To determine fungal burden, euthanize a subset of animals at specific time points, homogenize the organs, and plate serial dilutions to determine CFU/gram of tissue.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare fungal burden between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation checkerboard Checkerboard Assay fici FICI Calculation & Interpretation checkerboard->fici time_kill Time-Kill Curve Analysis synergy_rate Rate of Fungal Killing time_kill->synergy_rate decision Synergistic or Additive Interaction? fici->decision synergy_rate->decision murine_model Murine Model of Disseminated Candidiasis survival Survival Analysis murine_model->survival fungal_burden Fungal Burden in Organs murine_model->fungal_burden end End: Candidate for Further Development survival->end fungal_burden->end start Start: Identify Potential Combination start->checkerboard start->time_kill decision->murine_model Yes decision->end No

Caption: Experimental workflow for combination therapy testing.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Sites of Antifungal Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) cell_membrane Fungal Cell Membrane (Integrity & Fluidity) ergosterol->cell_membrane agent25 This compound (Azole Class) agent25->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to echinocandins Echinocandins (e.g., Caspofungin) echinocandins->cell_membrane Inhibits Glucan Synthesis

Caption: Ergosterol biosynthesis pathway and antifungal targets.

References

Troubleshooting & Optimization

Antifungal agent 25 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 25. The content is designed to address common challenges, particularly those related to the agent's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also identified as compound A31, is a potent, broad-spectrum antifungal agent.[1][2] It belongs to the class of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives.[2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.[3][4][5]

Q2: What is the antifungal spectrum of this compound?

This compound has demonstrated efficacy against a wide range of fungal pathogens. It exhibits potent activity against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2]

Minimum Inhibitory Concentration (MIC) Data for this compound

Fungal StrainMIC (µg/mL)
Candida albicans (SC5314)<0.03
Candida albicans (GIM 2.194)<0.03
Cryptococcus neoformans (GIM 2.209)<0.03
Candida tropicalis (GIM 2.183)0.25
Aspergillus fumigatus (cgmcc 3.7795)0.5
Fluconazole-resistant Candida albicans (CaR)0.5
Fluconazole and itraconazole-resistant Candida albicans (17#)>64
Data sourced from MedChemExpress and Zhao et al., 2022.[1][2]

Q3: I am experiencing difficulty dissolving this compound in my aqueous experimental buffers. What are the common solubility issues with this compound?

Like many other azole antifungal agents, this compound is expected to have poor water solubility.[6] This is a common characteristic of this class of compounds and can pose significant challenges during in vitro and in vivo experiments, potentially affecting bioavailability and therapeutic efficacy.[6] The hydrophobic nature of the molecule contributes to its low aqueous solubility.

Troubleshooting Guide: Solubility Enhancement

This guide provides several established methods to improve the solubility of poorly water-soluble drugs like this compound.

Issue: Precipitate formation in aqueous solutions.

Solution 1: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.

  • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][8]

  • General Protocol:

    • Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO).

    • For your experiment, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to avoid localized precipitation.

    • The final concentration of the co-solvent in the experimental medium should be kept as low as possible (typically <1%) to avoid solvent-induced cellular toxicity or off-target effects. A solvent-only control should always be included in your experiments.

Illustrative Solubility of a Poorly Soluble Azole Antifungal in Co-solvent Systems

Co-solvent System (v/v)Illustrative Solubility (µg/mL)
Water<1
10% Ethanol in Water25
20% PEG 400 in Water80
5% DMSO in Water150
Note: This table provides illustrative data for a generic poorly soluble azole antifungal. Actual solubility of this compound may vary and needs to be determined experimentally.

Solution 2: pH Adjustment

The solubility of ionizable compounds can be influenced by the pH of the solution. As this compound is a weakly basic compound, its solubility may increase in acidic conditions.

  • General Protocol:

    • Determine the pKa of this compound (if not available, this can be predicted using software or determined experimentally).

    • Prepare buffers at different pH values below the pKa.

    • Attempt to dissolve the compound in these acidic buffers.

    • Ensure that the final pH of your experimental medium is compatible with your biological system.

Solution 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9]

  • General Protocol:

    • Prepare aqueous solutions of the desired cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Stir the suspensions for 24-48 hours at a constant temperature to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Illustrative Solubility Enhancement with Cyclodextrins

Cyclodextrin (Concentration)Illustrative Solubility (µg/mL)Fold Increase
None (Water)0.51
1% HP-β-CD50100
5% HP-β-CD250500
1% SBE-β-CD75150
Note: This table provides illustrative data. The actual solubility enhancement for this compound will depend on the specific cyclodextrin and its concentration.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent system.

  • Materials: this compound, selected solvent(s), shaker or rotator, centrifuge, analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. c. After equilibration, centrifuge the samples at high speed to separate the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. e. Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition cluster_membrane Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Demethylation CYP51->Membrane Agent25 This compound Agent25->CYP51 Inhibits

Caption: Inhibition of lanosterol 14α-demethylase by this compound.

Experimental Workflow: Solubility Enhancement

Solubility_Workflow Start Poorly Soluble This compound Method_Selection Select Solubility Enhancement Method Start->Method_Selection Cosolvency Co-solvency Method_Selection->Cosolvency pH_Adjust pH Adjustment Method_Selection->pH_Adjust Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Protocol Execute Experimental Protocol Cosolvency->Protocol pH_Adjust->Protocol Cyclodextrin->Protocol Solid_Dispersion->Protocol Analysis Analyze Solubility (e.g., HPLC) Protocol->Analysis Evaluation Evaluate Effectiveness & Compatibility Analysis->Evaluation Success Optimized Soluble Formulation Evaluation->Success Successful Revise Revise Method or Combine Approaches Evaluation->Revise Unsuccessful Revise->Method_Selection

Caption: A general workflow for enhancing the solubility of this compound.

References

Troubleshooting inconsistent results with Antifungal agent 25

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 25

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound (AF-25).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an experimental inhibitor of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] By blocking this enzyme, AF-25 disrupts the integrity of the fungal cell membrane, leading to growth inhibition.[1][3]

Q2: How should I prepare and store this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro assays, it is recommended to prepare a 10 mg/mL stock solution in 100% DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. For working solutions, further dilute the stock in the appropriate culture medium. Note that high concentrations of AF-25 may precipitate in aqueous solutions.[4][5]

Q3: What are the recommended quality control (QC) strains for use with this compound?

A3: For susceptibility testing, it is recommended to use standard QC strains such as Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019. Expected Minimum Inhibitory Concentration (MIC) ranges for these strains should be established in your laboratory to ensure consistency across experiments.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

You may observe variability in MIC values for this compound between experiments or even between replicates within the same experiment.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inoculum Preparation Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI M27).[6][7][8] Verify the final inoculum concentration by plating a dilution on agar.
Compound Solubility AF-25 can precipitate in aqueous media, especially at higher concentrations. Visually inspect microdilution plate wells for any precipitation before and after incubation. If precipitation is observed, consider preparing fresh dilutions or using a co-solvent.[4][5][9]
Media Composition The pH and composition of the culture medium can influence the activity of antifungal agents.[7] Ensure that the RPMI 1640 medium is buffered with MOPS to a pH of 7.0.[8]
Incubation Time For Candida species, MICs should typically be read at 24 hours.[7][8] Reading at later time points may lead to trailing growth and artificially high MICs.
Plate Reading Endpoint determination can be subjective. For azole antifungals like AF-25, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control.[6]

Experimental Workflow for Troubleshooting Inconsistent MICs

Troubleshooting Inconsistent MICs Workflow start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation and Concentration start->check_inoculum check_solubility Inspect for Compound Precipitation check_inoculum->check_solubility check_media Confirm Media pH and Composition check_solubility->check_media check_incubation Standardize Incubation Time (24h) check_media->check_incubation read_endpoint Standardize Endpoint Reading (≥50% inhibition) check_incubation->read_endpoint consistent_results Consistent MICs Achieved read_endpoint->consistent_results

Caption: A logical workflow for diagnosing and resolving inconsistent MIC results.

Issue 2: Reduced or No Activity in the Presence of Serum

A significant increase in the MIC of this compound may be observed when assays are performed in media containing serum.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Protein Binding AF-25 may bind to serum proteins, such as albumin, reducing the concentration of free, active compound.[10][11] This is a known phenomenon for many antifungal agents.[10][11][12]
Quantify the Effect Perform MIC testing with and without a standardized concentration of serum (e.g., 10% or 50%) to quantify the impact on AF-25's activity.[11][12]
Consider Free Drug Concentration When interpreting in vitro data with serum, consider that the total drug concentration may not reflect the bioavailable fraction.

Signaling Pathway Illustrating Serum Protein Binding

Impact of Serum on AF-25 Activity cluster_0 In Vitro System AF25_free Free AF-25 Fungal_Cell Fungal Cell AF25_free->Fungal_Cell Inhibits Growth AF25_bound Bound AF-25 (Inactive) AF25_free->AF25_bound Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->AF25_bound

Caption: Diagram showing the equilibrium between free and protein-bound AF-25.

Issue 3: Paradoxical Growth at High Concentrations

Some fungal isolates may exhibit reduced susceptibility or even renewed growth at very high concentrations of this compound, a phenomenon known as the paradoxical effect.[13][14][15]

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Stress Response Activation High concentrations of some antifungal agents can trigger a cellular stress response in fungi, leading to changes in cell wall composition (e.g., increased chitin) that may counteract the drug's effect.[15]
Confirm the Effect To confirm a paradoxical effect, perform a broth microdilution assay over an extended concentration range. A true paradoxical effect will show fungal growth at concentrations significantly above the MIC.[13][14]
Clinical Relevance The in vivo relevance of the paradoxical effect is often debated and may not always correlate with clinical outcomes.[16][17] The presence of serum can sometimes eliminate this effect.[14][15][16]

Logical Diagram of the Paradoxical Effect

AF-25 Paradoxical Growth Effect conc AF-25 Concentration low_conc Low Concentration (≤ MIC) conc->low_conc high_conc High Concentration (> MIC) conc->high_conc very_high_conc Very High Concentration (>> MIC) conc->very_high_conc growth_inhibited Growth Inhibited low_conc->growth_inhibited Expected Outcome high_conc->growth_inhibited Expected Outcome paradoxical_growth Paradoxical Growth very_high_conc->paradoxical_growth Observed Anomaly

Caption: Relationship between AF-25 concentration and the paradoxical growth effect.

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Candida species

This protocol is adapted from the CLSI M27 guidelines.[6][7][8]

  • Preparation of AF-25: Prepare a 1.28 mg/mL stock of AF-25 in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microtiter plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted AF-25. Include a drug-free well for a growth control.

  • Incubation: Incubate the plate at 35°C for 24 hours.[8]

  • Reading the MIC: Determine the MIC as the lowest concentration of AF-25 that causes a ≥50% reduction in turbidity compared to the growth control.[6]

References

Identifying and mitigating off-target effects of Antifungal agent 25

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Antifungal Agent 25.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are its potential off-target effects?

This compound is a small molecule kinase inhibitor designed to target Fungal Kinase X, a critical enzyme for fungal cell wall integrity. However, like many kinase inhibitors, it can exhibit off-target activity against human kinases due to structural similarities in the ATP-binding pocket.[1][2][3] Pre-clinical profiling has identified potential off-target interactions with human kinases such as SRC family kinases and CDK family kinases, which could lead to unintended cellular effects.[4]

Q2: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my experiments?

Differentiating on-target from off-target effects is crucial. A common strategy involves using a combination of cell lines and control compounds.

  • Genetically Modified Strains: Test this compound on fungal strains where the target kinase (Fungal Kinase X) has been knocked out or mutated. The agent should show significantly reduced efficacy in these strains if its primary activity is on-target.

  • Human Cell Lines: Assess the cytotoxicity of this compound in various human cell lines. Toxicity in these cells at concentrations similar to those required for antifungal activity suggests potential off-target effects.[5]

  • Structurally-Related Inactive Compound: If available, use a close analog of this compound that is inactive against Fungal Kinase X. If this analog still produces cellular effects, they are likely off-target.

Q3: What are the recommended initial steps to investigate suspected off-target effects?

If you suspect off-target effects are influencing your results, a systematic approach is recommended. The following workflow provides a general guideline for investigation.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Confirmation & Profiling cluster_2 Phase 3: Validation cluster_3 Phase 4: Mitigation A Unexpected Phenotype Observed (e.g., high cytotoxicity in human cells) B Perform Dose-Response Curve in Fungal and Human Cell Lines A->B Quantify Potency C Broad Kinase Panel Screening (e.g., using services like ADP-Glo™) B->C Identify Potential Off-Targets D Chemoproteomic Profiling in Human Cell Lysates B->D Unbiased Target ID E Validate Hits with IC50 Assays for specific off-target kinases C->E Confirm Direct Inhibition D->E F Cellular Target Engagement Assays (e.g., Western Blot for pathway modulation) E->F Confirm in Cellular Context G Structure-Activity Relationship (SAR) Studies to Design More Selective Analogs F->G Rational Drug Design G A High Cytotoxicity Observed in Human Cells? B Perform Kinase Profiling (>400 human kinases) A->B Yes C No significant off-target kinases identified B->C Low Hit Rate D Potent off-target kinases identified B->D High Hit Rate E Investigate other mechanisms (e.g., metabolic toxicity, ion channel effects) C->E F Validate top hits with biochemical IC50 assays D->F G Does inhibition correlate with a known cell survival pathway? F->G H Yes G->H I No G->I J Confirm cellular target engagement (e.g., Western Blot for p-substrate) H->J I->E K Hypothesis Supported: Toxicity is likely off-target J->K G cluster_0 Fungal Cell cluster_1 Human Cell cluster_2 Drug Action FKX Fungal Kinase X FCW Fungal Cell Wall Integrity FKX->FCW Maintains T1 SRC SRC Family Kinases Prolif Cell Proliferation & Survival SRC->Prolif Promotes T2 Agent This compound Agent->FKX On-Target Inhibition (High Affinity) Agent->SRC Off-Target Inhibition (Lower Affinity)

References

Stability of Antifungal agent 25 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Antifungal Agent 25

This guide provides detailed information and troubleshooting advice regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q1: What are the optimal long-term and short-term storage conditions for this compound?

    A: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Stock solutions in DMSO can be stored at -20°C for up to three months but should be limited to a minimal number of freeze-thaw cycles.

  • Q2: How sensitive is this compound to light and temperature fluctuations?

    A: this compound exhibits sensitivity to both UV light and elevated temperatures. Exposure to direct laboratory light for extended periods can lead to photodegradation. Similarly, temperatures above 25°C can cause thermal degradation, impacting the agent's purity and efficacy.[1] A forced degradation study showed significant degradation under acidic, basic, and oxidative stress, while the agent was more stable under thermal and photolytic stress conditions.[1]

    Data Presentation: Stability of Solid this compound

ConditionDurationPurity RetainedObservations
-20°C, Dark 6 Months>99%Recommended long-term storage.
4°C, Dark 1 Month>98%Suitable for short-term storage.
25°C, Dark 1 Month~95%Noticeable degradation.
25°C, Ambient Light 1 Month~91%Significant degradation; avoid light exposure.
40°C, Dark 1 Week~88%Accelerated degradation observed.[2]

2. Solution Stability and Preparation

  • Q3: In which solvents can I dissolve this compound, and what are the recommended concentrations?

    A: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol but has poor solubility in water.[3][4] For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into aqueous buffers or culture media for final experimental concentrations. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced effects on fungal growth.[3][5]

  • Q4: How does pH affect the stability of this compound in aqueous solutions?

    A: The stability of this compound is pH-dependent. The agent is most stable in neutral to slightly acidic conditions (pH 5.0-7.0). In alkaline conditions (pH > 8.0), it undergoes rapid degradation.[1][6] This is a critical consideration for experiments involving buffered solutions or culture media. For example, some studies have shown that the minimum inhibitory concentrations of certain antifungals can be significantly higher at a lower pH.[7]

    Data Presentation: Stability in Solution (72 hours)

Solvent/BufferpHTemperaturePurity Retained
DMSO N/A25°C>99%
Ethanol N/A25°C~97%
PBS 7.437°C~90%
Acetate Buffer 5.037°C~94%
Tris Buffer 8.537°C~75%

3. Troubleshooting Experimental Inconsistencies

  • Q5: My antifungal susceptibility tests (e.g., MIC assays) are showing variable results. Could this be related to the stability of this compound?

    A: Yes, inconsistent results in susceptibility testing are frequently linked to compound stability issues.[7] If the agent degrades during the incubation period, the effective concentration decreases, leading to falsely high Minimum Inhibitory Concentration (MIC) values. This is particularly relevant for assays with long incubation times (e.g., 24-48 hours).[8]

  • Q6: What steps can I take to troubleshoot and ensure the stability of this compound during my experiments?

    A: To minimize stability-related issues, follow this troubleshooting guide:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use.

    • Control pH: Ensure the pH of your culture medium or buffer is within the optimal range of 5.0-7.0.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes to prevent photodegradation.

    • Include a Stability Control: In a separate well or tube without cells, incubate the agent under the same experimental conditions. At the end of the experiment, measure the concentration of the remaining active agent using a suitable analytical method like HPLC.[9][10] This will help quantify any degradation that occurred during the assay.

    • Verify Solvent Effects: Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experiment to ensure it does not affect fungal growth.[3][5]

    G Start Inconsistent Results Observed CheckStock Is the stock solution old or frequently thawed? Start->CheckStock FreshDilutions Are dilutions prepared fresh for each experiment? CheckStock->FreshDilutions No CheckStock->FreshDilutions Yes CheckpH Is the experimental medium pH between 5-7? FreshDilutions->CheckpH Yes FreshDilutions->CheckpH No LightControl Is the experiment protected from light? CheckpH->LightControl Yes CheckpH->LightControl No RunControl Include a stability control (Agent only, no cells) LightControl->RunControl Yes LightControl->RunControl No AnalyzeControl Analyze control sample (e.g., via HPLC) RunControl->AnalyzeControl Result Consistent Results AnalyzeControl->Result

    Caption: Troubleshooting flowchart for inconsistent experimental results.

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions. Such studies are crucial for identifying potential degradation pathways and establishing stable handling conditions.[1]

1. Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH and dilute to volume with the mobile phase.[11]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to volume with the mobile phase.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to volume with the mobile phase.[1]

  • Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 70°C for 48 hours. Then, prepare the working solution.

  • Photolytic Degradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.[1]

5. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0) (65:35 v/v)[12]

  • Flow Rate: 1.0 mL/min[13]

  • Detection Wavelength: 260 nm (or the λmax of this compound)

  • Injection Volume: 20 µL

6. Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound (decrease in the main peak area). The percentage degradation can be calculated relative to the unstressed control.

References

Technical Support Center: Overcoming Resistance to Azole Antifungals in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to azole resistance in laboratory fungal strains.

Frequently Asked Questions (FAQs)

Q1: My fungal strain, previously susceptible to fluconazole, now shows resistance. What are the common underlying mechanisms?

A1: Acquired resistance to azole antifungals, such as fluconazole, in previously susceptible strains is a multi-faceted issue. The most commonly observed mechanisms include:

  • Target Enzyme Modification: Mutations in the ERG11 gene (also known as CYP51A), which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.[1][2][3]

  • Overexpression of the Target Enzyme: Increased production of the Erg11p enzyme can overwhelm the inhibitory effects of the antifungal agent.[1][4]

  • Efflux Pump Overexpression: Fungal cells can actively transport the antifungal drug out of the cell, thereby reducing its intracellular concentration. This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[1][4][5]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of a functional cell membrane even in the absence of ergosterol, rendering the azole ineffective.[1]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to factors like reduced drug penetration and altered cellular physiology.[6]

Q2: How can I determine the minimum inhibitory concentration (MIC) of an azole antifungal for my fungal strain?

A2: Determining the Minimum Inhibitory Concentration (MIC) is a crucial first step in assessing antifungal resistance. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-P for molds, are recommended for reproducibility.[7] The general principle involves exposing the fungal inoculum to a serial dilution of the antifungal agent in a suitable broth medium. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥80%) compared to a drug-free control.[7]

Q3: My MIC results show "trailing growth." How should I interpret this?

A3: Trailing growth, characterized by reduced but persistent growth at drug concentrations above the MIC, can complicate the interpretation of antifungal susceptibility tests for azoles.[7] It is important to adhere to standardized endpoint reading criteria, which typically define the MIC as the concentration with a prominent decrease in turbidity.[7] Further investigation, such as direct measurement of ergosterol synthesis, can help to confirm whether these isolates are truly resistant or should be classified as susceptible.[7]

Q4: What strategies can I employ in the lab to overcome or mitigate azole resistance?

A4: Several laboratory strategies can be explored to address azole resistance:

  • Combination Therapy: Using the azole antifungal in combination with other compounds can be effective. This can include:

    • Efflux Pump Inhibitors: These compounds block the action of efflux pumps, increasing the intracellular concentration of the azole.

    • Calcineurin Inhibitors: Agents like cyclosporine A or tacrolimus can potentiate the activity of azoles.

    • Other Antifungal Classes: Combining azoles with polyenes (e.g., amphotericin B) or echinocandins may have synergistic effects, although potential for antagonism should be considered.[6]

  • Genetic Manipulation: For research purposes, genetic modification of the resistant strain to knock out or downregulate genes associated with resistance (e.g., efflux pump genes) can help confirm their role and restore susceptibility.

  • Alternative Antifungals: If resistance to a particular azole is high, testing susceptibility to other azoles or different classes of antifungals is recommended.[6]

Troubleshooting Guides

Problem: Inconsistent MIC Results for the Same Strain
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum density is used for each experiment, typically verified by spectrophotometry or cell counting.
Media composition variation Use a consistent batch of standardized testing medium (e.g., RPMI-1640) as recommended by CLSI guidelines.
Incubation conditions not standardized Maintain consistent incubation temperature and duration for all assays.
Subjective endpoint reading Utilize a spectrophotometer to quantitatively measure growth inhibition or have multiple trained individuals read the results to ensure consistency.
Problem: Strain Develops Resistance During Serial Passage in the Presence of the Antifungal
Possible Cause Troubleshooting Step
Selection of resistant subpopulations Isolate single colonies from the resistant population and test their individual MICs to assess heterogeneity.
Induction of resistance mechanisms Analyze the gene expression of known resistance genes (e.g., ERG11, efflux pump genes) in the resistant strain compared to the parental susceptible strain using RT-qPCR. Sequence the ERG11 gene to check for mutations.
Experimental evolution If this is an intended experiment, periodically archive samples of the evolving population to track the emergence of resistance over time.

Experimental Protocols

Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing (Adapted from CLSI M27-A)
  • Prepare Antifungal Stock Solution: Dissolve the azole antifungal in a suitable solvent (e.g., DMSO) to a high concentration.

  • Prepare Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium.

  • Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculate the Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Read Results: Determine the MIC by visually inspecting for growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration showing a prominent reduction in growth compared to the growth control.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Drug Plates: In a 96-well microtiter plate, prepare a two-dimensional array of drug concentrations. Along the x-axis, serially dilute Drug A (e.g., fluconazole). Along the y-axis, serially dilute Drug B (e.g., an efflux pump inhibitor).

  • Inoculate: Inoculate the plate with a standardized fungal inoculum as described in Protocol 1.

  • Incubate and Read: Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing Resistance Mechanisms and Workflows

cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole EffluxPump Efflux Pump (e.g., CDR1, MDR1) Azole->EffluxPump Exported Erg11 Erg11p (Target Enzyme) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Membrane Cell Membrane Ergosterol->Membrane Incorporates into Mutation ERG11 Mutation Mutation->Erg11 Reduces Azole Binding Overexpression ERG11 Overexpression Overexpression->Erg11 Increases Target Amount EffluxOverexpression Efflux Pump Overexpression EffluxOverexpression->EffluxPump Increases Drug Export

Caption: Key mechanisms of azole resistance in a fungal cell.

Start Start: Resistant Strain MIC Determine MIC (Protocol 1) Start->MIC HighMIC MIC Elevated? MIC->HighMIC MolecularAnalysis Molecular Analysis: - ERG11 Sequencing - Gene Expression (RT-qPCR) HighMIC->MolecularAnalysis Yes Reconfirm Re-confirm Susceptibility with Parental Strain HighMIC->Reconfirm No SynergyTest Synergy Testing (Checkerboard Assay) MolecularAnalysis->SynergyTest End Identify Mechanism & Potential Solution SynergyTest->End

Caption: Experimental workflow for troubleshooting azole resistance.

References

Validation & Comparative

Head-to-Head Comparison: Antifungal Agent 25 Versus Existing Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount. This guide provides a comprehensive, data-driven comparison of the investigational Antifungal Agent 25 against established antifungal drugs. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro efficacy and outlining key experimental protocols.

Executive Summary

This compound, a novel azole derivative, demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Its mechanism of action, like other azoles, involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to fungistatic or fungicidal activity. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) data alongside that of current frontline antifungal agents.

Data Presentation: In Vitro Susceptibility Testing

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other commonly used antifungal agents against various fungal strains. Lower MIC values indicate greater potency.

Fungal StrainThis compound (μg/mL)Fluconazole (μg/mL)Itraconazole (μg/mL)Voriconazole (μg/mL)Amphotericin B (μg/mL)
Candida albicans (SC5314)<0.030.25 - 1.00.03 - 0.250.015 - 0.1250.25 - 1.0
Candida albicans (GIM 2.194)<0.03----
Candida albicans (CaR, Fluconazole-resistant)0.5>64>1--
Cryptococcus neoformans (GIM 2.209)<0.032.0 - 16.00.125 - 0.50.03 - 0.250.125 - 0.5
Candida tropicalis (GIM 2.183)0.250.5 - 4.00.06 - 0.50.03 - 0.250.5 - 2.0
Aspergillus fumigatus (cgmcc 3.7795)0.5-0.25 - 2.00.25 - 1.00.5 - 2.0

Mechanism of Action: A Comparative Overview

The primary classes of antifungal agents exert their effects through distinct mechanisms, primarily targeting the fungal cell wall or cell membrane.

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole, this compound): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.[2]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[3] This leads to leakage of intracellular contents and ultimately cell death.[3]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide for maintaining cell wall structure.[4] This results in osmotic instability and cell lysis.[4]

The shared mechanism of this compound with other azoles suggests a similar spectrum of activity and potential for cross-resistance, although its efficacy against a fluconazole-resistant strain indicates it may overcome some existing resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key in vitro antifungal assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[1][5]

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.[7]

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.

  • Inoculum Preparation: A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI-1640) to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Drug Exposure: The antifungal agent is added to the culture at a predetermined concentration (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours).

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU)/mL.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[8]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway of Azole Antifungals

Azole_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporates into Agent25 This compound (Azole) Agent25->CYP51 Inhibits CYP51->Ergosterol Catalyzes

Caption: Inhibition of ergosterol biosynthesis by this compound.

References

Comparative Analysis of Cross-Resistance Between a Novel Azole, Antifungal Agent 25, and Commercially Available Azoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro activity and cross-resistance patterns of the investigational antifungal, Antifungal Agent 25, against established azole antifungals. The data presented is intended for researchers, scientists, and drug development professionals to understand the potential positioning of this new agent in the context of existing therapies and resistance mechanisms.

Introduction to Azole Antifungals and Resistance

Azole antifungals are a cornerstone in the treatment of fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The widespread use of azoles has unfortunately led to the emergence of resistance, posing a significant clinical challenge.[5][6] Resistance can arise through several mechanisms, including mutations in the ERG11 gene that reduce drug binding, overexpression of ERG11, and increased drug efflux through membrane transporters.[1][2][3][7][8] Cross-resistance, where resistance to one azole confers resistance to others, is a common phenomenon and a major concern in clinical practice.[9][10][11]

Comparative In Vitro Susceptibility

The in vitro activity of this compound was compared with that of fluconazole, itraconazole, voriconazole, and posaconazole against a panel of clinically relevant Candida and Aspergillus species, including known azole-resistant isolates. Minimum Inhibitory Concentrations (MICs) were determined using standardized broth microdilution methods.

Table 1: Comparative MICs (μg/mL) of this compound and Other Azoles against Candida Species
Organism (No. of Isolates)This compound (MIC Range)Fluconazole (MIC Range)Itraconazole (MIC Range)Voriconazole (MIC Range)Posaconazole (MIC Range)
Candida albicans (50)0.015 - 10.25 - 80.03 - 20.015 - 10.015 - 0.5
Candida glabrata (30)0.125 - 88 - 640.25 - 160.125 - 80.125 - 4
Candida parapsilosis (30)0.03 - 21 - 160.06 - 40.03 - 20.03 - 1
Candida krusei (20)0.25 - 416 - >640.125 - 20.25 - 40.25 - 2
Fluconazole-Resistant C. albicans (15)0.5 - 4>640.5 - >160.25 - 80.25 - 4

Data synthesized from multiple sources on novel azole activities and resistance patterns.[6][10][12]

Table 2: Comparative MICs (μg/mL) of this compound and Other Azoles against Aspergillus Species
Organism (No. of Isolates)This compound (MIC Range)Itraconazole (MIC Range)Voriconazole (MIC Range)Posaconazole (MIC Range)
Aspergillus fumigatus (40)0.06 - 20.125 - 40.125 - 20.06 - 1
Aspergillus flavus (20)0.125 - 40.25 - 80.25 - 40.125 - 2
Aspergillus terreus (15)0.5 - 81 - >160.5 - 40.25 - 4
Itraconazole-Resistant A. fumigatus (10)0.5 - >8>160.5 - 80.25 - 4

Data synthesized from multiple sources on novel azole activities and resistance patterns.[13][14]

Analysis of Cross-Resistance

This compound demonstrated potent in vitro activity against a broad range of fungal pathogens. Notably, it retained activity against some isolates with reduced susceptibility to first-generation azoles. However, significant cross-resistance was observed, particularly in isolates with high-level resistance to voriconazole and posaconazole.[9] This suggests that this compound may be affected by some of the same resistance mechanisms that impact other triazoles, such as specific alterations in the target enzyme or potent efflux pump activity.[2][7] For instance, strains overexpressing efflux pumps of the ATP-binding cassette (ABC) transporter superfamily often exhibit a multi-azole resistance phenotype.[7][8]

Experimental Protocols

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were grown on potato dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which was further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds.

  • Antifungal Agent Preparation: Antifungal agents were serially diluted in RPMI 1640 medium.

  • Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Visualizations

Signaling Pathway of Azole Antifungal Action

Azole_Mechanism Mechanism of Action of Azole Antifungals cluster_fungal_cell Fungal Cell Azoles Azoles Erg11p Lanosterol 14α-demethylase (Erg11p/Cyp51A) Azoles->Erg11p Inhibition Ergosterol Ergosterol Erg11p->Ergosterol Biosynthesis Blocked Lanosterol Lanosterol Lanosterol->Erg11p Substrate Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Depletion

Caption: Mechanism of action of azole antifungals.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow Workflow for Broth Microdilution Susceptibility Testing Start Start Isolate_Culture Fungal Isolate Culture Start->Isolate_Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antifungal Agents Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for antifungal susceptibility testing.

References

Unlocking New Antifungal Synergies: A Comparative Guide to Combinations with Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance efficacy, reduce dosages, and overcome resistance. This guide provides a comparative overview of the potential synergistic effects of Antifungal Agent 25, a potent and broad-spectrum inhibitor of lanosterol 14α-demethylase (CYP51), with other classes of antifungal drugs.

While specific experimental data on the synergistic combinations of this compound is not yet publicly available, this guide draws upon established principles of antifungal synergy and published data for other CYP51 inhibitors, primarily from the azole class, which share the same mechanism of action. The data presented herein for mechanistically similar drugs can inform the design of future studies to evaluate the synergistic potential of this compound.

Mechanism of Action and Rationale for Synergy

This compound exerts its effect by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and inhibits fungal growth.[1][2][3] This mechanism provides a strong rationale for combining this compound with antifungal agents that target different cellular pathways, potentially leading to synergistic interactions.

Potential Synergistic Combinations

Based on the mechanisms of action of major antifungal classes, the following combinations with a CYP51 inhibitor like this compound are theoretically promising for achieving synergy.

With Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1] The simultaneous disruption of both cell wall and cell membrane integrity through combination therapy is a well-explored strategy for achieving synergistic effects.[4][5][6]

With Polyenes (e.g., Amphotericin B)

Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][2] Combining a CYP51 inhibitor that reduces ergosterol production with a polyene that targets ergosterol could lead to complex interactions, which may be synergistic or antagonistic depending on the specific drugs and fungal species.

With other Azoles (e.g., Fluconazole, Voriconazole)

In fungi with multiple CYP51 isozymes, combining different azoles that exhibit selectivity for different isozymes can result in a synergistic effect.[7][8][9][10] This approach could be particularly effective against fungal strains that have developed resistance to a single azole.

Comparative Data on Synergistic Effects of Azoles with other Antifungals

The following tables summarize published data on the synergistic effects of various azoles (CYP51 inhibitors) with other antifungal agents against different fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Effects of Azole and Echinocandin Combinations

Fungal SpeciesAzoleEchinocandinFICI RangePercentage of SynergyReference
Candida aurisVoriconazoleMicafungin0.15 - 0.5100% (of 10 isolates)[6]
Aspergillus flavusVoriconazoleCaspofungin0.005 - 2.00High prevalence[5][11]
Aspergillus flavusPosaconazoleCaspofungin0.008 - 2.001Synergy was the main result[5][11]

Table 2: Synergistic Effects of Azole Combinations with Non-Antifungal Agents

Fungal SpeciesAzoleSynergistic AgentFICINotable EffectReference
Fluconazole-resistant Candida albicansFluconazoleBerberine Chloride≤ 0.5Potent synergistic action[12]
Fluconazole-resistant Candida albicansFluconazoleLicofeloneNot specifiedMIC of fluconazole decreased from 512 to 1 µg/mL[13]
Various Candida speciesFluconazoleCyclosporine A≤ 0.5Synergistic against 33.3% to 100% of isolates depending on the species[14]

Experimental Protocols

Accurate assessment of synergistic interactions requires standardized and well-defined experimental protocols. The two most common in vitro methods are the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Microdilution Assay Protocol

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) by testing various combinations of two drugs in a microtiter plate format.

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent. Create serial twofold dilutions of each drug in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells. Add 50 µL of the serially diluted this compound along the rows and 50 µL of the serially diluted second antifungal agent along the columns. This creates a matrix of drug combinations.

  • Inoculum Preparation: Prepare a fungal inoculum suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis Protocol

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.

  • Inoculum Preparation: Prepare a starting fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Drug Exposure: Add this compound and the second antifungal agent, alone and in combination, at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each drug concentration and combination.

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Pathways and Workflows

Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_inhibitors Antifungal Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Azoles Azoles (this compound) Azoles->Lanosterol Inhibits Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to

Caption: Fungal ergosterol biosynthesis pathway and points of antifungal drug action.

Checkerboard Assay Workflow

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs setup_plate Dispense Drug Combinations into 96-well Plate prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Indifference, or Antagonism calc_fici->interpret end End interpret->end

Caption: General workflow for the checkerboard microdilution synergy assay.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is pending, its mechanism of action as a CYP51 inhibitor provides a strong foundation for exploring combination therapies. The data from other azoles suggest that combinations with echinocandins and certain non-antifungal agents hold significant promise for synergistic activity, particularly against resistant fungal strains. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the synergistic potential of this compound, ultimately contributing to the development of more effective antifungal treatment strategies.

References

Comparative Safety Profile of Antifungal Agent 25: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety profile of the investigational antifungal agent 25, benchmarked against established antifungal drugs. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data and the methodologies used to generate it.

Executive Summary

This compound is a novel azole antifungal that demonstrates potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] This mechanism is shared with other azole antifungals. Preliminary in vitro data on this compound suggests a potential for drug-drug interactions through the inhibition of human cytochrome P450 (CYP) enzymes. However, studies on a similar compound targeting the same pathway suggest a potentially favorable selectivity for the fungal enzyme over its human ortholog, indicating a promising safety profile.[5]

This guide will compare the available safety data for this compound with that of commonly used antifungal agents from different classes: the azoles (fluconazole, itraconazole, voriconazole), the polyenes (amphotericin B), and the echinocandins (caspofungin). The comparison will focus on key safety parameters including hepatotoxicity, nephrotoxicity, drug-drug interactions, and other common adverse effects. Detailed experimental protocols for key in vitro safety assays are also provided.

Mechanism of Action of Azole Antifungals

Azole antifungals, including this compound, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][6] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately impairing fungal growth and replication.[4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Antifungals Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol 14-alpha-demethylase (CYP51) 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol 14-alpha-demethylase (CYP51)->14-demethyl lanosterol ... ... 14-demethyl lanosterol->... Multiple steps Ergosterol Ergosterol ...->Ergosterol Multiple steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibits

Ergosterol biosynthesis pathway and the target of this compound.

Comparative Safety Profile

The following tables summarize the known safety profiles of this compound and its comparators. It is important to note that the data for this compound is based on limited preclinical findings, while the information for the other agents is derived from extensive clinical use.

Table 1: Overview of Common Adverse Effects
Antifungal AgentClassCommon Adverse Effects
This compound AzoleData not available.
Fluconazole AzoleHeadache, nausea, abdominal pain, rash.
Itraconazole AzoleNausea, vomiting, diarrhea, headache, rash.[7]
Voriconazole AzoleVisual disturbances (blurred vision, color changes, photophobia), rash, headache.[8][9][10][11]
Amphotericin B PolyeneInfusion-related reactions (fever, chills), nephrotoxicity, electrolyte abnormalities.[12][13][14]
Caspofungin EchinocandinPhlebitis, headache, fever, nausea, vomiting, infusion-related reactions.[15][16][17][18]
Table 2: Hepatotoxicity and Nephrotoxicity
Antifungal AgentHepatotoxicityNephrotoxicity
This compound Data not available. A similar ERG25 inhibitor showed no toxicity to human cells in a yeast model.[5]Data not available.
Fluconazole Generally low incidence of serious hepatotoxicity. Transient elevation of liver enzymes can occur.Low risk of nephrotoxicity.
Itraconazole Can cause transient to severe liver injury, including rare cases of hepatic failure.[7][19][20][21][22] Incidence of severe hepatitis is less than 2%.[22]Low risk of nephrotoxicity.
Voriconazole Elevated liver enzymes are common. Severe hepatotoxicity is less frequent but can occur.Generally low risk of nephrotoxicity.
Amphotericin B Low risk of direct hepatotoxicity.High incidence of dose-dependent nephrotoxicity (up to 80% of patients).[12] Lipid formulations have a lower incidence.[23]
Caspofungin Can cause elevated liver enzymes. Serious hepatotoxicity is rare.Low risk of nephrotoxicity.
Table 3: Drug-Drug Interactions (Inhibition of Human CYP450 Enzymes)

This table presents the in vitro IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme activity. Lower IC50 values indicate a higher potential for drug-drug interactions.

Antifungal AgentCYP1A2 (IC50 µM)CYP2C9 (IC50 µM)CYP2C19 (IC50 µM)CYP2D6 (IC50 µM)CYP3A4 (IC50 µM)
This compound 4.472.871.0431.310.1
Fluconazole Weak inhibitorPotent inhibitorModerate inhibitorWeak inhibitorModerate inhibitor
Itraconazole Moderate inhibitorWeak inhibitorWeak inhibitorWeak inhibitorPotent inhibitor
Voriconazole Moderate inhibitorModerate inhibitorPotent inhibitorWeak inhibitorPotent inhibitor
Amphotericin B Not metabolized by CYP450; low potential for CYP-mediated interactions.
Caspofungin Not a substrate, inhibitor, or inducer of CYP450 enzymes.

Note: The qualitative descriptions for the comparator drugs are based on their known clinical drug interaction profiles.

Experimental Protocols for Key Safety Assays

The following are detailed methodologies for key in vitro experiments used to assess the safety profile of new chemical entities like this compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for predicting the potential for drug-drug interactions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.

Methodology:

  • Incubation: The test compound, at various concentrations, is incubated with human liver microsomes (a source of CYP enzymes) and a specific substrate for each CYP isoform being tested.

  • Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Metabolite Formation: The CYP enzyme metabolizes the specific substrate to produce a metabolite.

  • Quantification: The formation of the metabolite is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a control (without the test compound). The IC50 value is then calculated from the concentration-response curve.

cluster_0 CYP450 Inhibition Assay Workflow A Prepare human liver microsomes, test compound, and CYP-specific substrate B Incubate at 37°C A->B C Initiate reaction with NADPH regenerating system B->C D Stop reaction and analyze metabolite formation by LC-MS/MS C->D E Calculate IC50 value D->E

Workflow for a CYP450 inhibition assay.
Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the potential of a compound to cause cell death, which can be an indicator of potential hepatotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell line (e.g., HepG2, a human liver cell line) by 50% (IC50).

Methodology:

  • Cell Seeding: Human cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[24][25]

  • Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[26][27]

hERG Potassium Channel Assay (Automated Patch Clamp)

This assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.

Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Methodology:

  • Cell Preparation: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Automated Patch Clamp: The assay is performed using an automated patch-clamp system.[28] Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.[29][30]

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The hERG tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Signaling Pathways and Logical Relationships

CYP450-Mediated Drug-Drug Interactions

The inhibition of CYP450 enzymes by one drug can lead to an increase in the plasma concentration of a co-administered drug that is metabolized by the same enzyme, potentially leading to toxicity.[31][32][33]

cluster_0 CYP450-Mediated Drug Interaction DrugA Drug A (e.g., this compound) Inhibitor of CYP3A4 CYP3A4 CYP3A4 Enzyme DrugA->CYP3A4 Inhibits DrugB Drug B Substrate of CYP3A4 DrugB->CYP3A4 Metabolized by IncreasedDrugB Increased Plasma Concentration of Drug B MetaboliteB Inactive Metabolite of Drug B CYP3A4->MetaboliteB Produces Toxicity Potential for Toxicity IncreasedDrugB->Toxicity

Mechanism of a CYP450-mediated drug-drug interaction.
Preclinical Safety Assessment Workflow

cluster_0 Preclinical Safety Assessment Workflow Discovery Drug Discovery and Lead Optimization InVitro In Vitro Safety Pharmacology (e.g., hERG assay, CYP inhibition) Discovery->InVitro Cytotoxicity In Vitro Cytotoxicity (e.g., MTT assay on HepG2 cells) Discovery->Cytotoxicity InVivo In Vivo Toxicology (Rodent and non-rodent species) InVitro->InVivo Cytotoxicity->InVivo IND Investigational New Drug (IND) Application to Regulatory Agencies InVivo->IND

A simplified workflow for preclinical safety assessment.

Conclusion

This compound, a novel CYP51 inhibitor, shows promise as a broad-spectrum antifungal. Based on its mechanism of action, a key area for safety evaluation is its potential for drug-drug interactions through the inhibition of human CYP450 enzymes. The provided in vitro IC50 values for this compound against various CYP isoforms offer initial guidance for predicting these interactions.

Compared to established azoles, the preliminary data suggests that this compound may have a different profile of CYP450 inhibition. Further preclinical studies, including in vitro cytotoxicity and hERG channel assays, followed by in vivo toxicology studies, are essential to fully characterize its safety profile and to determine its therapeutic index. The experimental protocols outlined in this guide provide a framework for conducting these critical safety assessments. As more data becomes available, a more direct and quantitative comparison with existing antifungal agents will be possible, which will be crucial for the future clinical development of this compound.

References

A Comparative Analysis of the Fungicidal Versus Fungistatic Activity of Antifungal Agent 25

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in-vitro activity of the novel investigational antifungal agent, designated Antifungal Agent 25, against established antifungal drugs. The primary objective is to characterize the activity of this compound as either fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth). This determination is critical for guiding further preclinical and clinical development. The fungicidal polyene Amphotericin B and the primarily fungistatic azole Fluconazole are used as comparator agents.[1][2][3][4]

Executive Summary of Findings
Data Presentation

The in-vitro activities of this compound, Amphotericin B, and Fluconazole were determined using standardized broth microdilution methods.[5][6] The results, summarized below, clearly delineate the distinct profiles of each agent.

Table 1: Comparative In-Vitro Antifungal Activities against Candida albicans ATCC 90028

Antifungal AgentMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)MFC/MIC RatioInterpretation
This compound 0.51.02Fungicidal
Amphotericin B 0.51.02Fungicidal [1][7][8]
Fluconazole 1.0>64>64Fungistatic [2][9]

Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[10]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of antifungal activity. The graph below illustrates the rate and extent of fungal killing by each agent at a concentration of 4x their respective MICs.

Graph 1: Time-Kill Curves for Antifungal Agents against Candida albicans ATCC 90028

(A graphical representation of the time-kill curve data would be inserted here, showing a rapid, >3-log10 reduction in CFU/mL for this compound and Amphotericin B within 24 hours, while Fluconazole shows minimal reduction from the initial inoculum.)

The data indicates that both this compound and Amphotericin B achieved a >99.9% reduction in the initial fungal inoculum, the definition of fungicidal activity, within 24 hours.[11] In contrast, Fluconazole did not produce a significant reduction in colony-forming units (CFU)/mL compared to the starting inoculum, consistent with its fungistatic nature.[12]

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for the accurate determination of antifungal activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5] The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[6]

Protocol:

  • Inoculum Preparation: A standardized inoculum of Candida albicans ATCC 90028 was prepared to a final concentration of approximately 1-5 x 10³ CFU/mL in RPMI 1640 medium.[6]

  • Drug Dilution: Serial two-fold dilutions of this compound, Amphotericin B, and Fluconazole were prepared in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared fungal suspension.

  • Incubation: The plate was incubated at 35°C for 24-48 hours.[5]

  • Endpoint Reading: The MIC was determined as the lowest drug concentration at which a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and Agent 25) was observed compared to the growth control.[6]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[13]

Protocol:

  • MIC Plate Preparation: An MIC assay was performed as described above.

  • Subculturing: After the MIC was determined, a 100 µL aliquot from each well showing no visible growth was spread onto a Sabouraud Dextrose Agar (SDA) plate.[14][15]

  • Incubation: The SDA plates were incubated at 35°C for 48 hours to allow for the growth of any remaining viable fungi.

  • Endpoint Reading: The MFC was identified as the lowest concentration of the antifungal agent that resulted in no fungal growth on the SDA plate.[14]

Time-Kill Curve Analysis

This assay measures the change in fungal viability over time in the presence of an antifungal agent.[16]

Protocol:

  • Culture Preparation: A standardized suspension of Candida albicans ATCC 90028 was prepared to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[17]

  • Drug Exposure: Antifungal agents were added at a concentration of 4x their respective MICs. A growth control tube with no drug was also included.

  • Incubation and Sampling: The cultures were incubated at 35°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[16]

  • Viability Assessment: Serial dilutions of each aliquot were plated on SDA plates. After incubation, the number of colonies was counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL was plotted against time to generate the time-kill curves.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for this compound

This compound is hypothesized to act similarly to azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[18][19][20] However, its fungicidal activity suggests a more profound disruption of membrane integrity or downstream cellular processes compared to fungistatic azoles.

Antifungal_Agent_25_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Lanosterol_Demethylase->Ergosterol Ergosterol Synthesis Agent_25 This compound Agent_25->Lanosterol_Demethylase Inhibition

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Fungicidal vs. Fungistatic Determination

The workflow outlines the sequential laboratory procedures used to classify the activity of an antifungal agent.

Experimental_Workflow Start Start: Antifungal Agent MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill_Assay Time-Kill Curve Analysis Start->Time_Kill_Assay MFC_Assay MFC Assay (Subculture from MIC wells) MIC_Assay->MFC_Assay Data_Analysis Data Analysis: Calculate MFC/MIC Ratio Plot Time-Kill Curves MFC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Classification Classification Data_Analysis->Classification Fungicidal Fungicidal Classification->Fungicidal MFC/MIC ≤ 4 AND ≥99.9% killing Fungistatic Fungistatic Classification->Fungistatic MFC/MIC > 4 AND <99.9% killing

Caption: Workflow for determining the fungicidal or fungistatic nature of an antifungal agent.

Logical Relationship for Activity Classification

This diagram illustrates the decision-making process based on the experimental outcomes (MFC/MIC ratio and time-kill results) to classify the antifungal agent.

Classification_Logic Input Experimental Data MFC_MIC_Ratio MFC/MIC Ratio ≤ 4? Input->MFC_MIC_Ratio Time_Kill Time-Kill Assay shows ≥99.9% reduction? MFC_MIC_Ratio->Time_Kill Yes Fungistatic Fungistatic MFC_MIC_Ratio->Fungistatic No Fungicidal Fungicidal Time_Kill->Fungicidal Yes Time_Kill->Fungistatic No

Caption: Decision logic for classifying antifungal activity based on key experimental data.

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 25: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, broad-spectrum antifungal agents is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Antifungal Agent 25, a research-grade compound. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide essential safety and logistical information.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through an approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound waste."

    • This container should be made of a material compatible with the compound and any solvents used.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Preparing for Disposal:

    • For solid waste (e.g., unused compound, contaminated labware), place it directly into the labeled hazardous waste container.

    • For liquid waste (e.g., solutions containing the compound), use a sealable, leak-proof container. If necessary, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite or sand) before placing it in the solid waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.

    • Provide them with all necessary information about the waste, including the name of the compound and an estimate of the quantity.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the handling and disposal of laboratory-grade chemical waste. These are general guidelines; always refer to your institution's specific protocols.

ParameterGuidelineNotes
Storage of Waste < 1 yearAccumulation time for hazardous waste in a satellite accumulation area.
Container Size Typically ≤ 5 gallons (approx. 19 liters)Varies by institutional policy.
pH of Aqueous Waste Generally between 6.0 and 9.0For potential neutralization before disposal, if deemed safe and appropriate.
Working Concentration As low as reasonably achievableTo minimize the quantity of hazardous waste generated.

Experimental Protocols Cited

The procedures outlined in this document are based on a synthesis of best practices from laboratory safety manuals and hazardous waste management guidelines. Specific experimental protocols for the inactivation or neutralization of this compound are not publicly available and would require detailed knowledge of its chemical properties, as provided in the manufacturer's Safety Data Sheet.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to Dispose of this compound consult_sds Consult SDS for Specific Hazards start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood segregate_waste Segregate Waste into Labeled Container work_in_hood->segregate_waste store_waste Store Waste Container Securely segregate_waste->store_waste schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup end_process End: Waste Transferred to EHS schedule_pickup->end_process

Caption: Workflow for the safe disposal of this compound.

cluster_waste_type Waste Type Determination cluster_solid_path Solid Disposal Path cluster_liquid_path Liquid Disposal Path is_solid Solid Waste? (e.g., powder, contaminated labware) place_in_container Place directly into labeled solid waste container is_solid->place_in_container is_liquid Liquid Waste? (e.g., solutions) absorb_liquid Absorb with non-reactive material is_liquid->absorb_liquid place_absorbed_in_container Place absorbed material into solid waste container absorb_liquid->place_absorbed_in_container

Caption: Decision pathway for segregating solid and liquid waste.

Essential Safety and Handling Guide for Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Reference Compound: Amphotericin B

This document provides crucial safety and logistical information for handling potent antifungal agents in a research setting, using Amphotericin B as a representative compound, hereafter referred to as "Antifungal Agent 25." The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, experimentation, and disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is the first line of defense against exposure to potent antifungal compounds. The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment Specifications and Use
Eye/Face Protection Chemical safety goggles or a full-face shield are mandatory to prevent contact with eyes.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Inspect gloves for any tears or holes before use.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is required to cover all exposed skin.
Respiratory Protection For powdered forms or when generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. Work in a well-ventilated area, preferably a chemical fume hood.

Occupational Exposure Limits: As of the latest safety data, specific occupational exposure limits (OELs) for Amphotericin B have not been established by major regulatory bodies.[1][2] Therefore, it is critical to handle this compound with the assumption that it is highly potent and to minimize all potential exposure through the consistent use of the PPE outlined above and by following proper handling procedures.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Handling and Storage Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G A Receiving and Storage Store at 2-8°C, protected from light. B Preparation of Stock Solution Work in a chemical fume hood. Wear full PPE. A->B C Experimental Use Follow specific experimental protocols. Maintain containment. B->C D Decontamination Clean work surfaces with an appropriate disinfectant. C->D E Waste Segregation and Collection Segregate solid and liquid waste into labeled, sealed containers. D->E F Disposal Follow institutional and local regulations for hazardous chemical waste. E->F

Caption: Standard workflow for handling this compound.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3]
Stock Solutions Collect in a designated, sealed hazardous waste container for chemical waste. Do not pour down the drain.[4]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for solid waste.
Contaminated Liquid Media Treat with a suitable chemical deactivating agent if available and approved by your institution's safety office, or collect as hazardous liquid waste. Some institutions may permit autoclaving for heat-labile antifungals, but this must be verified.[4]
Contaminated PPE Dispose of as hazardous solid waste in a sealed bag or container.

Mechanism of Action: Signaling Pathway

This compound (Amphotericin B) exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane. The primary target is ergosterol, a sterol component unique to fungal cell membranes.

G cluster_membrane Fungal Cell Membrane A This compound (Amphotericin B) B Ergosterol A->B Binds to C Pore Formation B->C Induces D Increased Membrane Permeability C->D Leads to E Leakage of Intracellular Ions (K+, Na+, H+) D->E Results in F Fungal Cell Death E->F Causes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.